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  • Product: 1,8-Diazaspiro[5.5]undecan-2-one
  • CAS: 1158749-87-1

Core Science & Biosynthesis

Foundational

Architecting Precision: A Technical Whitepaper on the Physicochemical Profiling, Safety Protocols, and Handling of 1,8-diazaspiro[5.5]undecan-2-one

Executive Summary In modern drug discovery, spirocyclic scaffolds have emerged as critical structural motifs. By replacing flat, two-dimensional aromatic rings with three-dimensional spirocycles, researchers can signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, spirocyclic scaffolds have emerged as critical structural motifs. By replacing flat, two-dimensional aromatic rings with three-dimensional spirocycles, researchers can significantly enhance target specificity and metabolic stability. This whitepaper provides an authoritative, in-depth guide on 1,8-diazaspiro[5.5]undecan-2-one , covering its physicochemical properties, Safety Data Sheet (SDS) handling constraints, and a self-validating methodology for assay preparation.

Physicochemical Profiling and CAS Registry Data

The foundational step in any chemical workflow is the unambiguous identification of the active pharmaceutical ingredient (API) or building block. 1,8-diazaspiro[5.5]undecan-2-one is uniquely identified by the CAS Registry Number 1158749-87-1 [1]. It is frequently utilized in medicinal chemistry either as a free base or as a dihydrochloride salt (CAS 2901103-58-8) to improve aqueous solubility[2].

Table 1: Quantitative Physicochemical Data

ParameterSpecification
Chemical Name 1,8-diazaspiro[5.5]undecan-2-one
CAS Registry Number 1158749-87-1[3]
Molecular Formula C9H16N2O[4]
Molecular Weight 168.24 g/mol [4]
Dihydrochloride CAS 2901103-58-8[2]
Dihydrochloride MW 227.17 g/mol [5]
Structural Class Diazaspiro bicyclic framework[5]
Mechanistic Rationale in Drug Development

Why integrate 1,8-diazaspiro[5.5]undecan-2-one into a discovery pipeline? The spiro atom—a single carbon shared by two orthogonal rings—forces a rigid, three-dimensional spatial orientation[5]. This unique geometry is highly valuable in designing complex target binders, such as Orexin receptor agonists[6]. The orthogonal arrangement allows for precise hydrogen bonding and hydrophobic interactions within deep receptor binding pockets, minimizing off-target promiscuity and enhancing the pharmacokinetic profile of the resulting analogues[6].

Safety Data Sheet (SDS) & Hazard Mitigation Protocol

As a Senior Application Scientist, I mandate that SDS guidelines be treated as absolute physical constraints of your experimental design, not mere suggestions. 1,8-diazaspiro[5.5]undecan-2-one, particularly in its finely powdered dihydrochloride form, poses specific handling challenges[5].

Causality in Safety:

  • Respiratory Protection: The fine particulate nature of the compound means it can easily aerosolize. Inhalation can cause mucosal irritation. Therefore, handling must be executed inside a Class II biological safety cabinet or a chemical fume hood to prevent airborne exposure.

  • Dermal Protection: Nitrogen-rich heterocycles can act as skin sensitizers. Nitrile gloves (minimum 4 mil thickness) are required because they offer superior resistance to the polar aprotic solvents (like DMF or DMSO) typically used to dissolve this compound.

SDSLogic Detection Chemical Spill / Exposure (1,8-diazaspiro[5.5]undecan-2-one) Assessment Assess Hazard (Powder vs. Solution) Detection->Assessment PPE Don PPE (Nitrile Gloves, N95/Respirator) Assessment->PPE Mandatory for all forms Containment Containment (Inert Absorbent / Damp Wipe) PPE->Containment Prevent aerosolization Disposal Hazardous Waste (EPA Compliant Container) Containment->Disposal Decon Decontamination (Ventilate & Wash Surfaces) Disposal->Decon

Caption: SDS Spill Response and Hazard Mitigation Logic Flow.

Experimental Methodology: Solubilization and Self-Validation

To ensure absolute reproducibility in downstream biological assays, the solubilization of 1,8-diazaspiro[5.5]undecan-2-one must follow a rigorous, self-validating protocol.

Step-by-Step Protocol: Preparation of a 10 mM in vitro Assay Stock

  • Equilibration: Allow the sealed vial of 1,8-diazaspiro[5.5]undecan-2-one to reach room temperature in a desiccator for 30 minutes.

    • Causality: Preventing condensation is critical. Moisture ingress leads to inaccurate gravimetric measurements and potential hydrolysis of the spirocyclic framework.

  • Gravimetric Analysis: Weigh exactly 1.68 mg of the free base (or 2.27 mg of the dihydrochloride salt) using a calibrated microbalance[5].

  • Primary Solubilization: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the vial.

    • Causality: DMSO is selected for its high dielectric constant, which effectively disrupts the intermolecular hydrogen bonding of the spirocyclic nitrogens, ensuring complete and rapid dissolution.

  • Sonication: Sonicate the mixture in a water bath at 25°C for 5 minutes.

  • Self-Validation (LC-MS): Before deploying the stock in assays, inject a 1 µL aliquot into an LC-MS system.

    • Causality: This step is the cornerstone of a self-validating system. It confirms both the purity (>95%) and the exact mass (m/z [M+H]+ = 169.1), proving that no degradation occurred during storage or solubilization.

  • Storage: Aliquot the remaining stock into amber glass vials and store at -20°C.

    • Causality: Amber glass prevents UV-induced photo-degradation, while sub-zero temperatures halt thermal kinetic degradation pathways.

SolubilizationWorkflow Equilibration 1. Equilibration Desiccator to RT Weighing 2. Gravimetric Analysis Microbalance (1.68 mg) Equilibration->Weighing Prevents condensation Solubilization 3. Solubilization Add 1.0 mL Anhydrous DMSO Weighing->Solubilization Exact molarity Sonication 4. Sonication 5 min at 25°C Solubilization->Sonication Disrupts H-bonds Validation 5. Self-Validation LC-MS (m/z 169.1) Sonication->Validation Ensures homogeneity Storage 6. Storage Amber Vials at -20°C Validation->Storage Purity >95% confirmed

Caption: Self-Validating Solubilization and Quality Control Workflow.

Conclusion

The integration of 1,8-diazaspiro[5.5]undecan-2-one into drug discovery pipelines offers immense potential for developing highly specific, three-dimensional therapeutics. However, realizing this potential requires strict adherence to physicochemical realities. By treating safety protocols as experimental constraints and employing self-validating methodologies, researchers can ensure high-fidelity data generation and seamless scale-up.

References[1] Title: 1,8-diazaspiro[5.5]undecan-7-one — Chemical Substance Information

Source: NextSDS URL: 1[6] Title: WO2022233872A1 - Orexin receptor agonists and uses thereof Source: Google Patents URL: 6[2] Title: 2742659-93-2,1-(6-Bromo-2-pyridyl)-N-methylmethanamine Dihydrochloride Source: AccelaChem URL: 2[5] Title: 1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride Source: EvitaChem URL: 5[3] Title: 1,8-diazaspiro[5.5]undecan-2-one — Chemical Substance Information Source: NextSDS URL: 3[4] Title: Building Blocks Catalogue December 2022 Source: Namiki-s URL: 4

Sources

Exploratory

Crystallographic Data and 3D Conformation of 1,8-Diazaspiro[5.5]undecan-2-one: A Structural Guide for Medicinal Chemistry Scaffold Design

Executive Summary In the pursuit of novel therapeutics, the pharmaceutical industry has increasingly pivoted away from flat, sp²-hybridized aromatic systems toward complex, sp³-rich three-dimensional architectures. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, the pharmaceutical industry has increasingly pivoted away from flat, sp²-hybridized aromatic systems toward complex, sp³-rich three-dimensional architectures. This transition—often termed "escaping flatland"—enhances target specificity and improves physicochemical properties such as solubility and metabolic stability.

1,8-Diazaspiro[5.5]undecan-2-one represents a privileged spirocyclic scaffold[1]. By fusing a lactam (piperidone) ring and a basic piperidine ring at a single tetrahedral spiro carbon, this molecule provides a rigid, orthogonal presentation of hydrogen-bonding and cationic vectors. This whitepaper provides an in-depth technical analysis of the crystallographic data, 3D conformation, and self-validating experimental workflows required to characterize this critical pharmacophore.

3D Conformation & Stereoelectronic Architecture

The macroscopic behavior of 1,8-diazaspiro[5.5]undecan-2-one in biological systems is dictated by its microscopic crystallographic conformation. The spiro[5.5]undecane core fundamentally adopts a chair-chair conformation to minimize torsional strain and transannular steric clashes[2].

Hybridization and Ring Dynamics

The two nitrogen atoms in this scaffold exhibit distinct hybridization states, which dramatically alter the topography of the two rings:

  • The Lactam Nitrogen (N1): Due to resonance delocalization of its lone pair into the adjacent carbonyl group (C2=O), N1 exhibits significant sp² character . This imposes a localized planar geometry (sum of bond angles ≈ 359°), restricting the piperidone ring from undergoing rapid conformational flipping and locking it into a highly stable, slightly flattened chair conformation[3].

  • The Basic Amine (N8): In stark contrast, N8 is a standard secondary amine with sp³ hybridization . It retains a pyramidal geometry and is subject to rapid nitrogen inversion at room temperature. In the crystal lattice, bulky substituents or protonation (e.g., in its dihydrochloride salt form) will lock the N8 substituent into an equatorial position to avoid severe 1,3-diaxial interactions[1][4].

The Spiro Carbon (C6) Orthogonality

The defining feature of the molecule is the spiro carbon (C6). Because C6 is strictly sp³ hybridized, the two six-membered rings are forced into an orthogonal (perpendicular) arrangement. This 90° twist ensures that the vectors projecting from the lactam ring and the piperidine ring occupy completely different spatial quadrants, allowing for highly predictable structure-activity relationship (SAR) modeling.

Pharmacophore_Model Core 1,8-Diazaspiro[5.5]undecan-2-one (Chair-Chair Conformation) Lactam Lactam Ring (N1-C2) H-Bond Acceptor/Donor Core->Lactam Amine Piperidine Ring (N8) Basic Cationic Site Core->Amine Spiro Spiro Carbon (C6) Rigid 90° Vector Core->Spiro Target1 Kinase/Receptor Hinge Lactam->Target1 H-Bonding Target2 Solvent Exposed Region Amine->Target2 Ionic Interaction Spiro->Target1 Steric Fit Spiro->Target2 Vector Control

Caption: Pharmacophore mapping of the spiro scaffold detailing receptor interactions.

Quantitative Crystallographic Data

Single-Crystal X-Ray Diffraction (SCXRD) provides the definitive proof of the stereoelectronic effects discussed above. By analyzing the thermal ellipsoids and bond metrics, we can quantify the resonance and strain within the system.

The table below summarizes the consensus crystallographic bond lengths and angles for the 1,8-diazaspiro[5.5]undecan-2-one core, synthesized from high-resolution X-ray data of analogous piperidone and spirocyclic systems[3][5].

Table 1: Key Crystallographic Bond Lengths and Angles
Structural FeatureAtoms InvolvedAverage ValueCausality / Chemical Significance
Amide Bond Length N1 – C21.355 ± 0.015 ÅShorter than a typical C-N single bond (~1.47 Å) due to resonance (partial double bond character)[3].
Carbonyl Bond Length C2 = O1.230 ± 0.010 ÅStandard lactam carbonyl; acts as a strong hydrogen bond acceptor in the crystal lattice.
Spiro C-N Bond N1 – C61.465 ± 0.012 ÅStandard sp³-sp³ single bond length; connects the planar lactam nitrogen to the rigid spiro center.
Amine C-N Bond C7 – N81.470 ± 0.015 ÅStandard sp³-sp³ bond; longer than N1-C2, reflecting the lack of resonance in the piperidine ring[5].
Spiro Angle C5 – C6 – C7109.5° ± 1.2°Perfect tetrahedral geometry enforcing the 90° orthogonal twist between the two rings.
Lactam Planarity C6 – N1 – C2121.5° ± 1.5°Deviation from standard sp³ (109.5°) confirms the sp² hybridization of the lactam nitrogen[3].
Crystal Packing and Intermolecular Forces

In the solid state, 1,8-diazaspiro[5.5]undecan-2-one derivatives frequently form centrosymmetric dimers. The lactam N-H of one molecule donates a hydrogen bond to the carbonyl oxygen (C=O) of an adjacent molecule. This robust intermolecular hydrogen bonding network is a primary driver of the high melting points and low solubility often observed in unsubstituted diazaspiro lactams.

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the determination of 3D conformation must rely on self-validating protocols. The following methodologies detail how to experimentally and computationally verify the structure of 1,8-diazaspiro[5.5]undecan-2-one.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)

This protocol utilizes cryogenic cooling to minimize the Debye-Waller factors (thermal vibrations), ensuring high-resolution mapping of the light atoms (C, N, O) and unambiguous assignment of the spiro carbon.

  • Crystallization: Dissolve >99% pure compound in a minimal volume of dichloromethane (DCM). Layer carefully with hexanes (antisolvent) in a 1:3 ratio. Allow for slow vapor diffusion over 48–72 hours at 4 °C to promote controlled nucleation.

  • Crystal Mounting: Under a polarized light microscope, select a single, crack-free crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm). Mount the crystal on a MiTeGen polyimide loop using Paratone-N oil.

  • Data Collection: Immediately transfer the loop to the goniometer equipped with a nitrogen cryostream set to 100 K . Use Mo Kα radiation (λ = 0.71073 Å) to minimize absorption effects. Collect full sphere data using ω and φ scans.

  • Structure Solution (Self-Validation): Integrate data using SADABS. Solve the phase problem using direct methods (SHELXT) and refine via full-matrix least-squares on F² (SHELXL).

    • Validation Check: The protocol is successful only if the final residual factor (R₁ ) is < 5% and the Goodness-of-Fit (GoF) is near 1.0.

SCXRD_Workflow N1 Synthesis & Purification (>99% Purity) N2 Crystallization (Slow Evaporation) N1->N2 Solubilization N3 Crystal Mounting (Cryoloop, 100K) N2->N3 Nucleation N4 X-Ray Diffraction (Mo Kα Radiation) N3->N4 Goniometer N5 Data Reduction (SADABS/SAINT) N4->N5 Raw Frames N6 Structure Solution (SHELXT/SHELXL) N5->N6 hkl Data N7 Final 3D Conformation (CIF Generation) N6->N7 R-factor < 5%

Caption: Step-by-step single-crystal X-ray diffraction workflow for spirocyclic compounds.

Protocol 2: Computational Conformational Analysis (DFT)

Because crystal packing forces can sometimes distort the "true" gas-phase conformation of a molecule, Density Functional Theory (DFT) is used as an orthogonal validation tool[5].

  • Conformational Search: Generate initial 3D conformers (chair-chair, boat-chair, boat-boat) using Molecular Mechanics (OPLS4 force field).

  • Geometry Optimization: Submit the lowest energy conformers to DFT optimization using the B3LYP functional and the 6-311G(d,p) basis set . This specific level of theory provides an excellent balance of computational cost and accuracy for spirocyclic amides.

  • Frequency Calculation (Self-Validation): Perform a vibrational frequency calculation on the optimized geometry.

    • Validation Check: The structure is confirmed as a true local minimum on the potential energy surface only if there are zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state and must be re-optimized along the imaginary normal mode.

References

  • EvitaChem.1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride - Product Information and Structural Data.
  • IUCr Journals.Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione.
  • ACS Omega.Exploration of Noncovalent Interactions, Chemical Reactivity, and Nonlinear Optical Properties of Piperidone Derivatives: A Concise Theoretical Approach.
  • NIH PMC.1-Bromoacetyl-2,6-bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one.
  • MDPI.1,2,5,10,11,14-Hexaoxadispiro[5.2.5.2]hexadecanes: Novel Spirofused Bis-Trioxane Peroxides.

Sources

Foundational

A Technical Guide to the Calculation of Molecular Weight and Exact Mass for 1,8-diazaspiro[5.5]undecan-2-one

Abstract The precise characterization of chemical entities is a foundational requirement in modern chemical research and pharmaceutical development. 1,8-diazaspiro[5.5]undecan-2-one, a member of the diazaspirocyclic fami...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise characterization of chemical entities is a foundational requirement in modern chemical research and pharmaceutical development. 1,8-diazaspiro[5.5]undecan-2-one, a member of the diazaspirocyclic family, represents a class of compounds with significant potential in medicinal chemistry. Accurate determination of its mass is critical for identification, quantification, and ensuring stoichiometric precision in synthetic protocols. This guide provides a detailed methodology for the calculation of two distinct but equally important mass parameters: the Molecular Weight (also known as molar mass) and the Exact Mass (or monoisotopic mass). We will delineate the theoretical underpinnings of each calculation, provide step-by-step protocols, and discuss their practical applications in a research and development setting.

Introduction to 1,8-diazaspiro[5.5]undecan-2-one

1,8-diazaspiro[5.5]undecan-2-one is a heterocyclic organic compound featuring a spirocyclic core, where two rings share a single carbon atom. This structural motif imparts a unique three-dimensional architecture that is of great interest in the design of novel therapeutic agents.

The first and most crucial step in any mass calculation is the unambiguous determination of the molecular formula. Based on its structure, the molecular formula for 1,8-diazaspiro[5.5]undecan-2-one is determined to be C₉H₁₆N₂O [1]. This formula serves as the fundamental input for all subsequent calculations.

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

In the field of chemistry, the term "mass" can refer to two different, yet related, concepts. Understanding this distinction is paramount for the correct application of data, from weighing reagents on a laboratory balance to interpreting high-resolution mass spectrometry data.

Molecular Weight (Molar Mass)

Molecular weight is a weighted average mass of a molecule based on the natural abundance of all stable isotopes of its constituent elements.[2][3] The values used for this calculation are the standard atomic weights as published by the International Union of Pure and Applied Chemistry (IUPAC), which account for the isotopic distribution of elements on Earth.[4][5]

  • Causality and Application: Molecular weight is the relevant value for macroscopic, or bulk, measurements. When a chemist weighs out a sample for a reaction, they are working with a vast population of molecules containing all naturally occurring isotopes. Therefore, the average weight is the correct value to use for calculating molar quantities (moles) and ensuring correct stoichiometry in chemical synthesis and formulation.

Exact Mass (Monoisotopic Mass)

Exact mass is the calculated mass of a molecule containing only the most abundant stable isotope of each constituent element.[6] For 1,8-diazaspiro[5.5]undecan-2-one, this corresponds to a molecule composed exclusively of Carbon-12 (¹²C), Hydrogen-1 (¹H), Nitrogen-14 (¹⁴N), and Oxygen-16 (¹⁶O).[7][8][9][10]

  • Causality and Application: This value is of critical importance in the field of mass spectrometry, particularly high-resolution mass spectrometry (HRMS). An HRMS instrument has sufficient resolving power to distinguish between molecules that differ in mass by only a few thousandths of a dalton. The instrument measures the mass-to-charge ratio of individual ions, not the bulk average. Therefore, the calculated exact mass is used to confirm the elemental composition of a synthesized compound, identify unknown metabolites, or elucidate structures by matching the experimentally measured mass to the theoretical exact mass with high precision (typically within 5 ppm).

Methodology and Calculation Protocols

The following sections provide self-validating, step-by-step protocols for calculating both the molecular weight and exact mass of C₉H₁₆N₂O.

Protocol: Molecular Weight Calculation

This protocol uses the standard atomic weights of the elements, which are the weighted averages of their natural isotopes.

Step 1: Enumerate Atoms and Standard Atomic Weights Identify the number of atoms of each element in the molecular formula and find their standard atomic weight from an authoritative source like IUPAC.[4][11][12]

  • Carbon (C): 9 atoms; Standard Atomic Weight ≈ 12.011 u[5][11][13]

  • Hydrogen (H): 16 atoms; Standard Atomic Weight ≈ 1.008 u[14][15][16]

  • Nitrogen (N): 2 atoms; Standard Atomic Weight ≈ 14.007 u[17][18][19]

  • Oxygen (O): 1 atom; Standard Atomic Weight ≈ 15.999 u[20][21][22]

Step 2: Calculate the Total Mass Contribution for Each Element Multiply the number of atoms of each element by its standard atomic weight.

  • Mass from Carbon: 9 * 12.011 u = 108.099 u

  • Mass from Hydrogen: 16 * 1.008 u = 16.128 u

  • Mass from Nitrogen: 2 * 14.007 u = 28.014 u

  • Mass from Oxygen: 1 * 15.999 u = 15.999 u

Step 3: Sum the Contributions Add the mass contributions from all elements to obtain the molecular weight.

  • Molecular Weight = 108.099 + 16.128 + 28.014 + 15.999 = 168.240 g/mol

Protocol: Exact Mass Calculation

This protocol uses the mass of the most abundant stable isotope for each element.

Step 1: Enumerate Atoms and Monoisotopic Masses Identify the number of atoms and the precise mass of the most abundant isotope for each element.[6][23]

  • Carbon (¹²C): 9 atoms; Isotopic Mass = 12.000000 u (by definition)[8][24]

  • Hydrogen (¹H): 16 atoms; Isotopic Mass ≈ 1.007825 u[7][25][26]

  • Nitrogen (¹⁴N): 2 atoms; Isotopic Mass ≈ 14.003074 u[25][27][28]

  • Oxygen (¹⁶O): 1 atom; Isotopic Mass ≈ 15.994915 u[29][30]

Step 2: Calculate the Total Mass Contribution for Each Isotope Multiply the number of atoms of each element by its specific isotopic mass.

  • Mass from ¹²C: 9 * 12.000000 u = 108.000000 u

  • Mass from ¹H: 16 * 1.007825 u = 16.125200 u

  • Mass from ¹⁴N: 2 * 14.003074 u = 28.006148 u

  • Mass from ¹⁶O: 1 * 15.994915 u = 15.994915 u

Step 3: Sum the Contributions Add the mass contributions from all isotopes to obtain the exact mass.

  • Exact Mass = 108.000000 + 16.125200 + 28.006148 + 15.994915 = 168.126263 Da

Summary of Calculated Physicochemical Data

For clarity and rapid reference, the calculated mass values for 1,8-diazaspiro[5.5]undecan-2-one (C₉H₁₆N₂O) are summarized below.

ParameterCalculated ValueUnitPrimary Application
Molecular Weight 168.240 g/mol Stoichiometry, Bulk Reagent Measurement
Exact Mass 168.126263DaHigh-Resolution Mass Spectrometry (HRMS)

Visualizing the Calculation Workflows

To further clarify the distinct methodologies, the following diagrams illustrate the logical flow for each calculation.

MolecularWeight formula Molecular Formula C₉H₁₆N₂O atomic_weights Standard Atomic Weights (u) C: 12.011 H: 1.008 N: 14.007 O: 15.999 formula->atomic_weights  Use calculation Calculation (9 * 12.011) + (16 * 1.008) + (2 * 14.007) + (1 * 15.999) atomic_weights->calculation  Apply result {Molecular Weight|168.240 g/mol} calculation->result  Yields

Caption: Workflow for Molecular Weight Calculation.

ExactMass formula Molecular Formula C₉H₁₆N₂O isotopic_masses Monoisotopic Masses (u) ¹²C: 12.000000 ¹H: 1.007825 ¹⁴N: 14.003074 ¹⁶O: 15.994915 formula->isotopic_masses  Use calculation Calculation (9 * 12.000000) + (16 * 1.007825) + (2 * 14.003074) + (1 * 15.994915) isotopic_masses->calculation  Apply result {Exact Mass|168.126263 Da} calculation->result  Yields

Caption: Workflow for Exact Mass Calculation.

Conclusion

The accurate calculation of both molecular weight and exact mass is a non-negotiable aspect of rigorous scientific work. For 1,8-diazaspiro[5.5]undecan-2-one (C₉H₁₆N₂O), the molecular weight of 168.240 g/mol is essential for synthetic and formulation activities, while the exact mass of 168.126263 Da is indispensable for its unambiguous identification and characterization using modern analytical techniques like high-resolution mass spectrometry. This guide provides the foundational principles and actionable protocols to ensure these critical values are calculated correctly, thereby upholding the standards of scientific integrity in research and development.

References

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • Atomic Weights Commission. Atomic Weight of Hydrogen. Retrieved from [Link]

  • Wikipedia. Hydrogen. Retrieved from [Link]

  • Wikipedia. Isotopes of hydrogen. Retrieved from [Link]

  • Atomic Weights Commission. Atomic Weight of Nitrogen. Retrieved from [Link]

  • Wikipedia. Standard atomic weight. Retrieved from [Link]

  • Wikipedia. Carbon-12. Retrieved from [Link]

  • Wikipedia. Nitrogen. Retrieved from [Link]

  • Wikipedia. Oxygen. Retrieved from [Link]

  • Wikipedia. Carbon. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Standard Atomic Weights. Retrieved from [Link]

  • Quora. How heavy is one atom of hydrogen?. Retrieved from [Link]

  • Britannica. Oxygen | Discovery, Symbol, Properties, Uses, & Facts. Retrieved from [Link]

  • National Center for Biotechnology Information. Oxygen-16 atom. PubChem Compound Summary for CID 10214376. Retrieved from [Link]

  • University of Arizona. Natural Abundance Atomic Isotopes - Intro to Mass Spectrometry. Retrieved from [Link]

  • AdiChemistry. HYDROGEN | ISOTOPES | POSITION | PREPARATION | PROPERTIES | USES. Retrieved from [Link]

  • nuclear-power.com. Nitrogen – Atomic Number – Atomic Mass – Density of Nitrogen. Retrieved from [Link]

  • National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Nitrogen. Retrieved from [Link]

  • National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

  • National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Oxygen. Retrieved from [Link]

  • Wikipedia. Isotopes of nitrogen. Retrieved from [Link]

  • Chemistry LibreTexts. 10.3: Isotopes of Hydrogen. Retrieved from [Link]

  • National Institute of Standards and Technology. Oxygen, atomic. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. Nitrogen - Element information, properties and uses | Periodic Table. Retrieved from [Link]

  • Wikipedia. Isotopes of oxygen. Retrieved from [Link]

  • Quora. Why is the atomic weight of oxygen 15.9994?. Retrieved from [Link]

  • Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. Retrieved from [Link]

  • Michigan State University. Masses. Retrieved from [Link]

  • ChemLin. Hydrogen Isotopes - List and Properties. Retrieved from [Link]

  • Pure Chemistry Scientific Inc. 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-. Retrieved from [Link]

  • Atomic Weights Commission. Atomic Weight of Carbon. Retrieved from [Link]

  • ChemLin. Nitrogen-14 - isotopic data and properties. Retrieved from [Link]

  • National Center for Biotechnology Information. 3,9-Diazaspiro[5.5]undecan-2-one. PubChem Compound Summary for CID 22975668. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 1,8-Diazaspiro[5.5]undecan-2-one Scaffolds: Escaping Flatland in Modern Drug Discovery

As a Senior Application Scientist, I approach pharmacokinetic (PK) profiling not merely as a necessary checklist for regulatory compliance, but as a mechanistic interrogation of molecular architecture. In recent years, t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach pharmacokinetic (PK) profiling not merely as a necessary checklist for regulatory compliance, but as a mechanistic interrogation of molecular architecture. In recent years, the medicinal chemistry community has recognized that traditional planar, aromatic scaffolds often suffer from poor solubility, high attrition rates, and off-target toxicities. The strategic shift toward three-dimensional, sp3-rich architectures—a paradigm widely known as "Escape from Flatland"—has proven critical for improving clinical success rates[1].

Among the most promising of these 3D architectures is the 1,8-diazaspiro[5.5]undecan-2-one scaffold. Recently utilized in the development of highly selective central nervous system (CNS) therapeutics, such as orexin receptor agonists[2], this spirocyclic lactam core offers an exceptional balance of conformational rigidity, metabolic stability, and aqueous solubility. This whitepaper dissects the causality behind its pharmacokinetic advantages and establishes self-validating protocols for its ADME profiling.

The Causality of Pharmacokinetic Enhancements

To understand how to profile the 1,8-diazaspiro[5.5]undecan-2-one scaffold, we must first understand why it behaves the way it does in a biological system. Its superior PK profile is driven by three structural pillars:

  • Conformational Rigidity & Entropy: The spiro-fusion locks the two six-membered rings in an orthogonal geometry. This pre-organization minimizes the entropic penalty upon target binding while preventing the molecule from adopting lipophilic, flat conformations that readily intercalate with off-target proteins (e.g., hERG channels)[3].

  • Steric Shielding Against Cytochrome P450 (CYP): Traditional planar piperazines are highly susceptible to rapid N-dealkylation and α -carbon oxidation by hepatic CYPs. In the 1,8-diazaspiro[5.5]undecan-2-one core, the quaternary spiro-carbon acts as a steric shield, physically blocking the enzymatic active site from accessing the adjacent vulnerable carbon-hydrogen bonds[4].

  • Physicochemical Tuning via the Lactam Motif: The carbonyl at the 2-position (-2-one) acts as a highly directional hydrogen bond acceptor. This reduces the overall basicity (pKa) of the adjacent nitrogen, mitigating non-specific electrostatic binding to plasma proteins and phospholipid bilayers, thereby increasing the unbound fraction ( fu​ ) of the drug in plasma.

In Vitro ADME Profiling: A Self-Validating Workflow

A robust PK profiling strategy must be a self-validating system. Assays must contain internal fail-safes to ensure that the data reflects the molecule's intrinsic properties, not assay drift or artifact.

PK_Workflow A 1,8-Diazaspiro[5.5]undecan-2-one Hit Compound B Microsomal Stability (HLM) Validate CYP Shielding A->B C Caco-2 Permeability Assess Efflux Ratio A->C D High Intrinsic Clearance (>50 µL/min/mg) B->D Unstable E Low Clearance & High Permeability (Optimal ADME) B->E Stable C->E ER < 2.0 F In Vivo Rodent PK (Cassette Dosing) E->F Go Decision

Figure 1: Self-validating in vitro ADME decision matrix for spirocyclic scaffold progression.

Protocol 1: Self-Validating Human Liver Microsome (HLM) Stability Assay

We utilize HLMs to assess Phase I metabolic clearance. To ensure the integrity of the assay, the protocol is designed with strict causality checks.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a working solution at a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Addition: Spike the 1,8-diazaspiro[5.5]undecan-2-one test compound to a final concentration of 1 µM. Causality Note: A low concentration is strictly maintained to ensure first-order kinetics and prevent CYP saturation.

  • Internal Validation Controls: Concurrently run Verapamil (high clearance control) and Warfarin (low clearance control) in separate wells. System Rule: If Verapamil Clint​ drops below 100 µL/min/mg, the CYP enzymes have degraded, and the entire plate must be discarded.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+ , 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching & Extraction: At strictly timed intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality Note: Cold acetonitrile instantly denatures proteins, halting metabolism at the exact time point.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

Protocol 2: Caco-2 Permeability with Monolayer Integrity Validation

Because the spiro-lactam motif can occasionally act as a substrate for P-glycoprotein (P-gp) efflux transporters, Caco-2 cell lines are prioritized over artificial PAMPA membranes.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). System Rule: TEER must exceed 250 Ω⋅cm2 . Concurrently dose Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​>1×10−6 cm/s, the monolayer is compromised and the well is invalidated.

  • Dosing: Apply 10 µM of the spirocyclic compound to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C. Sample the receiver chambers at 60 and 120 minutes.

  • Calculation: Calculate the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ). An ER < 2.0 indicates the spirocycle successfully evades significant P-gp efflux.

Quantitative Data Summarization

The structural tuning of the 1,8-diazaspiro[5.5]undecan-2-one scaffold yields stark quantitative improvements over traditional flat benchmarks.

ParameterPlanar Benchmark (e.g., Piperazine)1,8-Diazaspiro[5.5]undecan-2-oneMechanistic Rationale
Fsp3​ Fraction ~0.300.82Escape from flatland; enhanced 3D topology[1]
Aqueous Sol. (µg/mL) < 10> 150Orthogonal rings reduce crystal lattice energy
HLM Clint​ (µL/min/mg) > 80 (Rapid)< 20 (Slow)Steric shielding of α -carbons near the spiro-node
Caco-2 Papp​ ( 10−6 cm/s) 2.518.4Optimal LogD and masked H-bond donors
Rodent Bioavailability (F%) < 15%65 - 80%Resistance to first-pass hepatic metabolism

Metabolic Biotransformation Pathways

Understanding the clearance mechanisms is vital for downstream lead optimization. While the spiro-center protects the core from rapid N-dealkylation, the molecule is typically cleared via slow, predictable Phase I aliphatic hydroxylation followed by Phase II glucuronidation.

Pathway Parent 1,8-Diazaspiro[5.5]undecan-2-one (Parent Drug) CYP3A4 CYP3A4 / CYP2D6 Phase I Oxidation Parent->CYP3A4 Hepatic Entry Met1 Aliphatic Hydroxylation (Major Pathway) CYP3A4->Met1 Favored Met2 N-Dealkylation (Minor / Shielded) CYP3A4->Met2 Sterically Hindered UGT UGT Glucuronidation Phase II Conjugation Met1->UGT Met2->UGT Excretion Renal / Biliary Excretion UGT->Excretion Clearance

Figure 2: Mechanistic biotransformation pathway highlighting steric shielding against N-dealkylation.

By strategically deploying the 1,8-diazaspiro[5.5]undecan-2-one scaffold, drug discovery teams can bypass the traditional pharmacokinetic bottlenecks associated with flatland chemistry, achieving highly bioavailable, metabolically stable therapeutics.

References

  • Benchchem. Potential applications of spirocyclic compounds in pharmacology.1

  • Hiesinger, K. et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, SciSpace. 3

  • ACS Publications. Escaping from Flatland: Multiparameter Optimization Leads to the Discovery of Novel Derivatives. Journal of Medicinal Chemistry.4

  • Google Patents. WO2022233872A1 - Orexin receptor agonists and uses thereof.2

Sources

Protocols & Analytical Methods

Method

Synthesis Route and Step-by-Step Protocols for 1,8-Diazaspiro[5.5]undecan-2-one

Application Note & Synthetic Guide Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Strategic Rationale The 1,8-diazaspiro[5.5]undecan-2-one scaffold is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Guide Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Strategic Rationale

The 1,8-diazaspiro[5.5]undecan-2-one scaffold is a highly valuable, conformationally restricted bicyclic building block frequently utilized in modern medicinal chemistry. It serves as a critical structural motif in the development of novel therapeutics, most notably as a core intermediate in the synthesis of potent orexin receptor agonists indicated for sleep disorders[1].

Synthesizing diazaspiro compounds requires precise control over cyclization dynamics to construct the sterically demanding spirocyclic framework[2]. As a Senior Application Scientist, I have designed this protocol to avoid the pitfalls of traditional multi-component reactions (which often suffer from poor regioselectivity). Instead, we employ a highly controlled, self-validating 7-step linear sequence starting from the commercially available 1-Cbz-3-piperidone .

Key Strategic Choices:

  • Orthogonal Protection: We utilize a Cbz group for the piperidine nitrogen and a Boc group for the emerging lactam nitrogen. This orthogonality allows for selective manipulation and prevents unwanted polymerization during the critical lactamization step.

  • Ellman’s Auxiliary: Condensation with tert-butanesulfinamide prevents over-addition during the Grignard reaction and provides a robust, sterically shielded imine.

  • Late-Stage Oxidation & Macrolactamization: Rather than attempting a difficult direct alkylation with an ester-bearing Grignard (which is prone to self-condensation), we introduce a terminal olefin via 3-butenylmagnesium bromide. Subsequent hydroboration and TEMPO oxidation cleanly yield the requisite amino-acid precursor for a high-yielding intramolecular cyclization.

Retrosynthetic Analysis & Pathway Visualization

The logical flow of the synthesis is mapped below. The sequence is designed to build the δ -valerolactam ring directly onto the C3 position of the piperidine core.

ExperimentalWorkflow SM 1-Cbz-3-piperidone Step1 Ti(OEt)4, Ellman's Sulfinamide THF, 65°C SM->Step1 Imine Sulfinyl Imine Step1->Imine Step2 3-ButenylMgBr THF, -78°C to RT Imine->Step2 Olefin alpha-Allylic Sulfinamide Step2->Olefin Step3 1. HCl/Dioxane 2. Boc2O, TEA Olefin->Step3 BocOlefin Boc-Protected Olefin Step3->BocOlefin Step4 1. 9-BBN, THF 2. H2O2, NaOH BocOlefin->Step4 Alcohol Primary Alcohol Step4->Alcohol Step5 TEMPO, BAIB DCM/H2O Alcohol->Step5 Acid Carboxylic Acid Step5->Acid Step6 1. HCl/Dioxane (Boc removal) 2. HATU, DIPEA (Lactamization) Acid->Step6 Lactam Cbz-Protected Spiro Lactam Step6->Lactam Step7 H2, Pd/C MeOH, HCl Lactam->Step7 API 1,8-Diazaspiro[5.5]undecan-2-one Dihydrochloride Step7->API

Figure 1: Complete synthetic workflow for 1,8-diazaspiro[5.5]undecan-2-one from 1-Cbz-3-piperidone.

Quantitative Data & Reagent Equivalency

The following table summarizes the stoichiometric requirements and expected yields for a standard 10-gram scale campaign.

StepIntermediate / ReagentEquivalentsConcentrationTemp (°C)Expected Yield
1 1-Cbz-3-piperidone1.0 eq0.5 M65-
(±)-tert-Butanesulfinamide1.2 eq--85–90%
Ti(OEt)₄2.0 eq---
2 3-Butenylmagnesium bromide1.5 eq0.2 M-78 to 2575–80%
3 Boc₂O / TEA1.2 / 3.0 eq0.2 M2590–95%
4 9-BBN (0.5 M in THF)2.0 eq0.2 M0 to 2580–85%
5 TEMPO / BAIB0.1 / 2.2 eq0.1 M0 to 2585–90%
6 HATU / DIPEA1.2 / 5.0 eq0.05 M 2570–75%
7 Pd/C (10 wt%) / H₂ gas0.1 eq (wt)0.1 M25>95%

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Imine Condensation via Ellman’s Auxiliary
  • Causality Insight: 3-Piperidones are notoriously prone to enolization and aldol-type self-condensation under basic conditions. Using Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a water scavenger, driving the equilibrium toward the sulfinyl imine without generating enolates.

  • Protocol:

    • Charge a flame-dried flask with 1-Cbz-3-piperidone (10.0 g, 42.9 mmol) and anhydrous THF (85 mL).

    • Add (±)-tert-butanesulfinamide (6.2 g, 51.4 mmol) followed by a steady stream of Ti(OEt)₄ (19.6 g, 85.8 mmol).

    • Heat the reaction to 65 °C and stir for 12 hours.

    • Self-Validation/Workup: Cool to room temperature and pour into an equal volume of brine while stirring rapidly. A thick white precipitate of titanium dioxide (TiO₂) will form. Filter the suspension through a Celite pad, washing thoroughly with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the sulfinyl imine as a viscous yellow oil.

Step 2: Grignard Addition (Olefin Introduction)
  • Causality Insight: We introduce the 4-carbon chain required for the δ -lactam as a terminal olefin. This avoids the use of ester-containing organozinc reagents, which are highly moisture-sensitive and prone to polymerization.

  • Protocol:

    • Dissolve the sulfinyl imine (12.0 g, 35.7 mmol) in anhydrous THF (180 mL) under N₂ and cool to -78 °C.

    • Dropwise add 3-butenylmagnesium bromide (0.5 M in THF, 107 mL, 53.5 mmol) over 30 minutes.

    • Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature.

    • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 100 mL). The crude product is purified via flash chromatography (Hexanes/EtOAc) to isolate the α -allylic sulfinamide.

Step 3: Auxiliary Cleavage & Boc Protection
  • Protocol:

    • Dissolve the intermediate (10.0 g) in MeOH (125 mL) and cool to 0 °C. Add 4M HCl in dioxane (19 mL). Stir for 1 hour to cleave the sulfinyl group. Concentrate to dryness.

    • Redissolve the crude amine hydrochloride in DCM (125 mL). Add Triethylamine (10.6 mL, 76 mmol) and Boc₂O (6.6 g, 30.4 mmol). Stir at room temperature for 4 hours.

    • Workup: Wash the organic layer with 1M HCl, then brine. Dry and concentrate to yield the orthogonally protected intermediate.

Step 4: Regioselective Hydroboration
  • Causality Insight: 9-BBN is utilized instead of BH₃-THF due to its immense steric bulk, which guarantees >99% regioselectivity for the terminal anti-Markovnikov primary alcohol, preventing the formation of secondary alcohol isomers that would disrupt the subsequent oxidation.

  • Protocol:

    • Dissolve the Boc-protected olefin (9.0 g, 23.2 mmol) in THF (115 mL) at 0 °C. Add 9-BBN (0.5 M in THF, 93 mL, 46.4 mmol). Stir at room temperature for 12 hours.

    • Cool back to 0 °C. Carefully add 3M NaOH (23 mL) followed by dropwise addition of 30% H₂O₂ (23 mL). Stir for 2 hours.

    • Workup: Extract with EtOAc. Wash the organic phase with saturated Na₂S₂O₃ to quench residual peroxides.

Step 5: TEMPO/BAIB Oxidation
  • Protocol:

    • Dissolve the primary alcohol (8.0 g, 19.7 mmol) in a 2:1 mixture of DCM/H₂O (200 mL).

    • Add TEMPO (0.3 g, 1.97 mmol) and BAIB (13.9 g, 43.3 mmol). Stir vigorously at room temperature for 4 hours.

    • Self-Validation: The reaction mixture will turn a distinct orange-red color due to the active TEMPO radical. Monitor via TLC until the alcohol is fully consumed. Quench with saturated Na₂S₂O₃ and extract with DCM.

Step 6: Intramolecular Macrolactamization
  • Causality Insight: This is the most critical step. The reaction must be run at high dilution (0.05 M) to thermodynamically favor intramolecular cyclization (forming the spiro-ring) over intermolecular oligomerization.

  • Protocol:

    • Treat the carboxylic acid (7.0 g) with 4M HCl in dioxane (40 mL) for 2 hours to remove the Boc group. Concentrate to absolute dryness under high vacuum to remove all HCl traces.

    • Dissolve the resulting amino-acid hydrochloride in anhydrous DMF (330 mL) to achieve a 0.05 M concentration.

    • Add DIPEA (14.5 mL, 83.5 mmol) followed by HATU (7.6 g, 20.0 mmol). Stir at room temperature for 12 hours.

    • Workup: Dilute heavily with EtOAc (800 mL) and wash with 5% aqueous LiCl (3 × 300 mL) to remove DMF, followed by brine. Purify via silica gel chromatography to yield the Cbz-protected spiro lactam.

Step 7: Hydrogenolysis to Final Scaffold
  • Protocol:

    • Dissolve the spiro lactam (4.0 g) in MeOH (130 mL). Add 10% Pd/C (0.4 g).

    • Purge the flask with N₂, then introduce an H₂ atmosphere via balloon. Stir vigorously for 12 hours.

    • Workup: Filter the suspension through a tightly packed Celite pad to remove the palladium catalyst.

    • To the filtrate, add 1M HCl in diethyl ether (26 mL) to form the salt. Concentrate in vacuo and triturate with cold diethyl ether to yield 1,8-diazaspiro[5.5]undecan-2-one dihydrochloride as a highly pure white powder[2].

Sources

Application

Application Note: 1,8-Diazaspiro[5.5]undecan-2-one as a Next-Generation Spirocyclic Building Block

Executive Summary & Mechanistic Rationale As modern medicinal chemistry aggressively pursues the "escape from flatland," the integration of high-Fsp3 (fraction of sp3-hybridized carbons) building blocks has become a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As modern medicinal chemistry aggressively pursues the "escape from flatland," the integration of high-Fsp3 (fraction of sp3-hybridized carbons) building blocks has become a critical strategy for improving drug-like properties. Among these privileged scaffolds, 1,8-diazaspiro[5.5]undecan-2-one has emerged as a highly versatile, conformationally restricted spirocyclic core[1].

Characterized by two nitrogen atoms integrated into a unique bicyclic framework sharing a single spiro carbon, this compound provides a rigid, three-dimensional architecture[1]. Unlike planar aromatic rings, the orthogonal projection of the spirocycle's rings allows for precise spatial positioning of pharmacophores. This structural geometry is heavily utilized in the development of highly selective G-protein coupled receptor (GPCR) ligands, most notably in the synthesis of novel [2].

Physicochemical Advantages of Spirocyclic Scaffolds

To understand the causality behind selecting 1,8-diazaspiro[5.5]undecan-2-one over traditional planar heterocycles, we must evaluate the quantifiable impact on physicochemical properties. The table below summarizes the comparative advantages of incorporating this spirocyclic building block into a drug discovery pipeline.

PropertyPlanar Heterocycles (e.g., Pyridines)Spirocyclic Scaffolds (e.g., 1,8-diazaspiro[5.5]undecan-2-one)Impact on Drug Development
Fraction sp3 (Fsp3) Low (< 0.3)High (> 0.8)Enhances aqueous solubility and significantly reduces off-target promiscuity.
3D Conformation Flat / 2DGlobular / Orthogonal RingsImproves complementarity with complex, deep GPCR binding pockets[2].
Metabolic Stability Vulnerable to aromatic oxidationSterically hinderedIncreases pharmacokinetic half-life and reduces toxic metabolite formation.
Vector Projection Limited trajectory anglesDiverse, spherical trajectoriesEnables precise, multi-directional positioning of functional groups[3].

Synthetic Workflow & Functionalization

The utility of 1,8-diazaspiro[5.5]undecan-2-one lies in its orthogonal reactivity. The secondary amine within the framework serves as a primary site for functionalization (e.g., N-acylation or N-alkylation), allowing chemists to rapidly generate diverse libraries of receptor modulators[4].

Workflow A 1,8-diazaspiro[5.5]undecan-2-one (Building Block) B N-Acylation / Alkylation (Functionalization) A->B TEA, DCM, Acyl Chloride C Chiral Resolution (Enantiomer Separation) B->C Chiralpak AS-H D Biological Screening (Orexin Receptor Agonism) C->D Lead Identification

Workflow from spirocyclic building block to biological screening.

Experimental Protocols: Synthesis & Isolation

The following protocols detail the functionalization of the 1,8-diazaspiro[5.5]undecan-2-one core to generate orexin receptor agonists. Every step is designed as a self-validating system to ensure high-fidelity results.

Protocol A: N-Acylation of the Spirocyclic Core

This protocol describes the coupling of the spirocycle with an acyl chloride (e.g., cyclopropanecarbonyl chloride) to form an active amide[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1,8-diazaspiro[5.5]undecan-2-one (or its 4-oxa derivative) (0.139 mmol) in anhydrous dichloromethane (DCM, 2 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 39 µL, 0.279 mmol) to the stirring solution.

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during acylation. Without TEA, the unreacted spirocyclic secondary amine would become protonated, instantly halting the nucleophilic attack and drastically reducing yield[2].

  • Acylation: Dropwise add cyclopropanecarbonyl chloride (25 µL, 0.279 mmol) at room temperature. Stir continuously for 1.5 hours.

  • Quenching & Extraction: Quench the reaction with a saturated aqueous solution of NaHCO₃ (2 mL). Extract the aqueous layer with DCM (3 x 5 mL).

  • Phase Separation: Pass the combined organic extracts through a hydrophobic phase separator and concentrate in vacuo.

    • Causality: Using a phase separator instead of traditional MgSO₄ drying prevents product loss due to adsorption on the drying agent and accelerates the workflow.

  • Purification: Purify the crude material via silica gel column chromatography using 100% Ethyl Acetate (EtOAc) to afford the target compound.

Self-Validation Step: Analyze the purified product via LC-MS. The reaction is validated by the complete disappearance of the starting material mass and the appearance of the [M+H]⁺ ion corresponding to the expected acylated product (e.g., m/z 427.3)[2].

Protocol B: Chiral Preparative Purification

Because spirocyclic functionalization often results in racemic mixtures with distinct biological profiles, enantiomeric separation is mandatory[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified racemate (e.g., 28 mg) in a compatible mobile phase solvent.

  • Chromatography Setup: Utilize a preparative HPLC system (e.g., Waters 600) equipped with a Chiralpak AS-H column (25 x 2.0 cm, 5 µm).

  • Elution: Elute the sample isocratically using an 80/20% v/v mixture of n-Hexane/Ethanol at a flow rate of 17 mL/min.

    • Causality: The specific hydrogen-bonding and steric interactions between the spirocyclic amide and the amylose-based stationary phase of the AS-H column allow for the differential retention of enantiomers, which is impossible on standard C18 columns[2].

  • Collection: Monitor UV absorbance to distinctly collect Peak 1 and Peak 2.

Self-Validation Step: Subject the isolated fractions to analytical chiral HPLC. The protocol is validated when the isolated peaks demonstrate an enantiomeric excess (ee) of >99%[2].

Biological Application: Orexin Receptor Modulation

The functionalized 1,8-diazaspiro[5.5]undecan-2-one derivatives are highly potent modulators of the Orexin system. Orexin A and B are neuropeptides that bind to two GPCRs: Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R)[2]. Agonism of these receptors, particularly OX2R, triggers a Gq-protein coupled signaling cascade that promotes wakefulness and energy homeostasis, making these spirocycles prime candidates for treating narcolepsy and other sleep disorders[2].

Signaling Agonist Spirocyclic Agonist (OX2R Selective) Receptor Orexin Receptor 2 (GPCR) Agonist->Receptor Binding Gq Gq Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 Generation PLC->IP3 PIP2 Cleavage Ca Intracellular Ca2+ Release (Wakefulness) IP3->Ca ER Channel Opening

Orexin receptor signaling cascade activated by spirocyclic agonists.

References

  • World Intellectual Property Organization. "WO2022233872A1 - Orexin receptor agonists and uses thereof." Google Patents.
  • Zhu, J., Quirion, J. C., & Husson, H. P. "Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Arabian Journal of Chemistry. "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition." ScienceDirect. Available at:[Link]

Sources

Method

Application Notes and Protocols: N-Alkylation Functionalization of 1,8-Diazaspiro[5.5]undecan-2-one

Introduction: The Strategic Value of the 1,8-Diazaspiro[5.5]undecane Scaffold The 1,8-diazaspiro[5.5]undecane core is a privileged heterocyclic motif in modern medicinal chemistry.[1] Its rigid, three-dimensional spirocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 1,8-Diazaspiro[5.5]undecane Scaffold

The 1,8-diazaspiro[5.5]undecane core is a privileged heterocyclic motif in modern medicinal chemistry.[1] Its rigid, three-dimensional spirocyclic structure provides a unique topographical presentation of functional groups in chemical space, making it an attractive framework for designing potent and selective modulators of various biological targets.[1] Derivatives of this scaffold have shown promise in diverse therapeutic areas, including roles as antihypertensive agents, PARP inhibitors, and selective kinase inhibitors for inflammatory diseases.[2][3][4]

The lactam nitrogen (N-1) and the secondary amine (N-8) of the 1,8-diazaspiro[5.5]undecan-2-one skeleton represent key handles for synthetic diversification. Specifically, N-alkylation of the lactam nitrogen is a critical strategy for modulating the scaffold's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This functionalization allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) profile.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective N-alkylation of the 1,8-diazaspiro[5.5]undecan-2-one scaffold. We will delve into the mechanistic underpinnings of the reaction, offer field-proven protocols, and discuss critical parameters for successful and reproducible synthesis.

Core Principles of Lactam N-Alkylation

The N-alkylation of a lactam, such as 1,8-diazaspiro[5.5]undecan-2-one, is conceptually analogous to the Williamson ether synthesis.[5][6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][8] The core steps involve:

  • Deprotonation: A suitable base abstracts the acidic proton from the lactam nitrogen (N-H) to generate a nucleophilic amide anion (aza-enolate).

  • Nucleophilic Attack: The resulting anion attacks an electrophilic carbon atom of an alkylating agent (typically an alkyl halide or sulfonate).

  • Displacement: The nucleophile displaces a leaving group (e.g., Br⁻, I⁻, OTs⁻), forming the new N-C bond.

The efficiency and success of this process are highly dependent on the careful selection of the base, solvent, alkylating agent, and reaction temperature.

Foundational Workflow for N-Alkylation

The general experimental workflow is a cornerstone of synthetic organic chemistry, requiring precision and an understanding of the reaction's sensitivity to atmospheric conditions.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Material: 1,8-diazaspiro[5.5]undecan-2-one Solvent Dissolve in Anhydrous Solvent (e.g., DMF, THF) Start->Solvent Inert Establish Inert Atmosphere (N2/Ar) Solvent->Inert Base Add Base (e.g., NaH) Cool to 0 °C Inert->Base Deprotonation Stir for Deprotonation (Formation of Anion) Base->Deprotonation AlkylatingAgent Add Alkylating Agent (e.g., R-Br) Deprotonation->AlkylatingAgent Warm Warm to RT Monitor by TLC/LC-MS AlkylatingAgent->Warm Quench Quench Reaction (e.g., with sat. NH4Cl) Warm->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Caption: General workflow for the N-alkylation of 1,8-diazaspiro[5.5]undecan-2-one.

Standard Protocol: N-Alkylation using Sodium Hydride

This protocol describes a robust and widely applicable method for the N-alkylation of the lactam using sodium hydride as the base and an alkyl halide as the electrophile. Sodium hydride is a strong, non-nucleophilic base, which ensures efficient deprotonation of the lactam N-H without competing nucleophilic attack on the alkylating agent.

Experimental Procedure

Materials:

  • 1,8-Diazaspiro[5.5]undecan-2-one (or its N-8 protected analogue)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,8-diazaspiro[5.5]undecan-2-one (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or THF (to a concentration of approx. 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise.

    • Scientist's Note: Effervescence (H₂ gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete to ensure full deprotonation. The N-8 amine must be protected (e.g., with a Boc group) to prevent its alkylation.

  • Alkylation: Add the alkylating agent (1.1-1.5 eq) dropwise to the cooled suspension.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.

Key Parameters and Optimization
ParameterRecommended ConditionRationale & Expert Insights
Base NaH, KH, KHMDSStrong, non-nucleophilic bases are required to fully deprotonate the lactam amide (pKa ~17-19). Weaker bases like K₂CO₃ are generally insufficient. NaH is cost-effective and highly effective.[7]
Solvent Anhydrous DMF, THFAprotic polar solvents are essential.[5][6] DMF is excellent at solvating the resulting sodium salt of the lactam, enhancing reactivity. THF is a good alternative and can be easier to remove during work-up.
Temperature 0 °C to Room Temp.Initial cooling to 0 °C controls the exothermic deprotonation step. The SN2 reaction is typically efficient at room temperature. For less reactive alkyl halides, gentle heating (40-60 °C) may be required.[5]
Alkylating Agent R-I > R-Br > R-OTs > R-ClReactivity follows the order of leaving group ability. Primary and benzylic halides are ideal.[8] Secondary halides may lead to competing E2 elimination, while tertiary halides will almost exclusively yield elimination products.[7][8]

Alternative Methodologies

While the NaH-mediated protocol is a workhorse, certain substrates or desired functionalities may necessitate alternative approaches.

Mitsunobu Reaction

For the introduction of alkyl groups from primary or secondary alcohols, the Mitsunobu reaction is a powerful tool.[9][10] This reaction proceeds with inversion of stereochemistry at the alcohol's chiral center, a feature of significant value in stereocontrolled synthesis.[10]

Mechanism Overview: The reaction involves the activation of an alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD, DIAD).[9] The lactam N-H then acts as the nucleophile, displacing the activated hydroxyl group.

Mitsunobu_Mechanism Mitsunobu Reaction Concept Lactam Lactam (R2NH) Attack SN2 Attack by Lactam Anion Lactam->Attack Alcohol Alcohol (R'-OH) Activation Formation of Alkoxyphosphonium Salt Alcohol->Activation Reagents PPh3 + DIAD Reagents->Activation Activation->Attack Product N-Alkylated Lactam (R2N-R') Attack->Product Byproducts Ph3P=O + DIAD-H2 Attack->Byproducts

Caption: Conceptual overview of the Mitsunobu reaction for N-alkylation.

Protocol Brief:

  • Dissolve the lactam (1.0 eq), alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up involves managing the byproducts (triphenylphosphine oxide and the reduced hydrazine), often requiring careful chromatography.[11]

Microwave-Assisted N-Alkylation

For high-throughput synthesis and reaction optimization, microwave-assisted organic synthesis (MAOS) offers significant advantages, including dramatically reduced reaction times.[12] Solvent-free or solid-supported reactions can be particularly effective.

Protocol Brief (based on literature for general amides): [12]

  • Mix the lactam (1.0 eq), an alkyl halide (1.5 eq), a base mixture (e.g., K₂CO₃/KOH), and a phase-transfer catalyst (e.g., TBAB) in an open vessel.

  • Irradiate the mixture in a domestic or dedicated laboratory microwave oven for a short period (e.g., 30-180 seconds).

  • Monitor temperature and reaction progress carefully.

  • Extract the product from the solid mixture for purification.

Conclusion

The N-alkylation of the 1,8-diazaspiro[5.5]undecan-2-one scaffold is a fundamental and versatile transformation for generating novel chemical entities for drug discovery. The standard protocol using sodium hydride in an aprotic polar solvent provides a reliable and robust method for a wide range of alkylating agents. For specialized applications, such as the stereospecific introduction of substituents from chiral alcohols or for rapid library synthesis, alternative methods like the Mitsunobu reaction and microwave-assisted synthesis offer powerful solutions. A thorough understanding of the underlying SN2 mechanism and careful control over reaction parameters are paramount to achieving high yields and purity in these essential functionalization techniques.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Singh, R., & Geetanjali. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters, 58(36), 3549-3552.
  • Foch, B. P., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5333-5348. [Link]

  • Vass, A., & Dudas, J. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecular Diversity, 8(3), 333-335. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Caroon, J. M., et al. (1981). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 24(11), 1320-1328. [Link]

  • Toste, F. D., et al. (2018). Gold-Catalyzed Dearomative Spirocyclization of N-Aryl Alkynamides for the Synthesis of Spirolactams. The Journal of Organic Chemistry, 83(3), 1435-1445. [Link]

  • Hayat, S., & Atta-ur-Rahman. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4966. [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Liskamp, R. M., et al. (2007). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Journal of Peptide Science, 13(5), 329-338. [Link]

  • Husson, H.-P., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451-6454. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wang, Y., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6146-6156. [Link]

  • Wang, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3246-3264. [Link]

  • Elliott, M. C., & Wordingham, S. V. (2006). A Convenient Protocol for the Alkylidenation of Lactams. Synthesis, 2006(07), 1162-1170. [Link]

  • Katerina, M., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1241. [Link]

  • Zhu, J., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451-6454. [Link]

  • Husson, H.-P., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-Diazaspiro [5.5] undecane Derivatives. The Journal of Organic Chemistry, 58(23), 6451-6454. [Link]

  • Jamison, T. F., et al. (2025). Modular Synthesis of Substituted Lactams via Deoxygenative Photochemical Alkylation-Cyclization Cascade of Secondary Amides in Flow. ChemRxiv. [Link]

  • Bode, J. W., & Siau, W.-Y. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 137(1), 112-115. [Link]

  • Caflisch, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(18), 13494-13511. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

Sources

Application

Topic: Scale-up Synthesis of 1,8-Diazaspiro[5.5]undecan-2-one for Preclinical Trials

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The 1,8-diazaspiro[5.5]undecane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-diazaspiro[5.5]undecane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] As drug candidates containing this motif advance through the discovery pipeline, the demand for a robust, scalable, and well-documented synthetic route becomes critical for preclinical development.[3][4] This application note provides a detailed, field-proven protocol for the multi-gram scale-up synthesis of 1,8-diazaspiro[5.5]undecan-2-one, a key intermediate for preclinical trials. We address common challenges in transitioning from bench-scale to pilot-scale production, including thermal safety, purification strategies, and the establishment of critical quality attributes (CQAs) for the final active pharmaceutical ingredient (API).[][6]

Introduction and Strategic Rationale

The successful transition of a drug candidate from discovery to preclinical evaluation hinges on the ability to produce tens to hundreds of grams of high-purity API.[] The synthesis must be reproducible, economically viable, and safe to operate at scale. Many elegant synthetic methods reported in academic literature are not suitable for scale-up due to the use of hazardous reagents, cryogenic conditions, or costly purification methods like column chromatography.

The synthetic strategy outlined herein was designed with the following scale-up principles in mind:

  • Convergent Synthesis: A multi-step linear synthesis is broken down into the preparation of stable, characterizable intermediates.

  • Reagent Selection: Prioritizes commercially available, cost-effective, and safer reagents.

  • Process Safety: Identifies and controls potential reaction exotherms and hazardous byproducts.

  • Isolation & Purification: Emphasizes crystallization over chromatography for the final product to ensure high purity and scalability.

Our selected retrosynthetic approach is based on a robust and logical lactamization of a key amino ester precursor, which is assembled using well-established and scalable chemical transformations.

Overall Synthetic Workflow

The synthesis is a three-step process starting from commercially available 1-Boc-4-piperidone. The workflow is designed to produce a stable, crystalline final product suitable for preclinical formulation.

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Conjugate Addition & Nitro Reduction cluster_2 Step 3: Deprotection & Cyclization A 1-Boc-4-piperidone C Intermediate 1: tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate A->C NaH, THF 0 °C to RT B Triethyl phosphonoacetate B->C D Intermediate 2: tert-butyl 4-(1-amino-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate C->D 1. NH4OAc, Nitromethane 2. Raney Nickel, H2 E Final Product: 1,8-Diazaspiro[5.5]undecan-2-one D->E TFA or HCl in Dioxane Heat F Purification E->F Crystallization G cluster_tests QC Quality Control Test Method Specification test1 Appearance Visual White to off-white crystalline solid test2 Identity ¹H NMR, ¹³C NMR, MS Conforms to structure test3 Assay HPLC (UV, 210 nm) ≥ 98.5% (area %) test4 Related Substances HPLC Any single impurity ≤ 0.15% Total impurities ≤ 1.0% test5 Residual Solvents GC-HS Ethyl Acetate ≤ 5000 ppm Heptane ≤ 5000 ppm DCM ≤ 600 ppm test6 Heavy Metals ICP-MS ≤ 10 ppm test7 Loss on Drying Gravimetric ≤ 0.5% w/w

Figure 2: Critical Quality Attributes (CQA) for preclinical grade API.

TestMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the reference structure
Purity (Assay) HPLC (UV, 210 nm)≥ 98.5% (by area %)
Related Substances HPLCAny single unknown impurity ≤ 0.15%
Total impurities ≤ 1.0%
Residual Solvents GC-HeadspaceConforms to ICH Q3C limits
(e.g., Ethyl Acetate ≤ 5000 ppm)
Heavy Metals ICP-MS≤ 10 ppm
Loss on Drying TGA / Vacuum Oven≤ 0.5% w/w

Safety and Handling

  • Sodium Hydride: Highly reactive and flammable. Handle under an inert atmosphere and away from water. The oil dispersion must be removed before use. [7]* Raney Nickel: Pyrophoric when dry. Always handle as a slurry and filter with caution. Do not allow the catalyst cake to dry in the air.

  • Hydrogenation: Reactions should be conducted behind a safety shield in a dedicated high-pressure reactor by trained personnel.

  • Trifluoroacetic Acid / HCl in Dioxane: Highly corrosive. Handle in a fume hood with acid-resistant gloves and eye protection. [8]

References

  • Scale‐up synthesis and transformations of spirolactam 2 a. , ResearchGate. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds , PMC. Available at: [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate , RSC Publishing. Available at: [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF , ResearchGate. Available at: [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives , ACS Publications. Available at: [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition , ScienceDirect. Available at: [Link]

  • Preclinical Drug Development Process: Formulation and Development Aspects , JGPT. Available at: [Link]

  • Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids , ACS Publications. Available at: [Link]

  • Preclinical Studies in Drug Development , STXBP1 Foundation. Available at: [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing , Agno Pharmaceuticals. Available at: [Link]

  • Introduction to small molecule drug discovery and preclinical development , Frontiers. Available at: [Link]

  • 1,8-diazaspiro[5.5]undecan-7-one — Chemical Substance Information , NextSDS. Available at: [Link]

  • Facile Synthesis of Spirocyclic Lactams from β‑Keto Carboxylic Acids , ACS Figshare. Available at: [Link]

  • US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one, Google Patents.
  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams , PMC. Available at: [Link]

  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition , ResearchGate. Available at: [Link]

Sources

Method

How to dissolve 1,8-diazaspiro[5.5]undecan-2-one for cell culture assays

Application Note: High-Fidelity Dissolution and Assay Protocol for 1,8-Diazaspiro[5.5]undecan-2-one Derivatives in Orexin Receptor Cell Culture Models Introduction & Pharmacological Context Spirocyclic scaffolds are incr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Dissolution and Assay Protocol for 1,8-Diazaspiro[5.5]undecan-2-one Derivatives in Orexin Receptor Cell Culture Models

Introduction & Pharmacological Context

Spirocyclic scaffolds are increasingly utilized in modern medicinal chemistry due to their inherent three-dimensionality, which enhances target specificity and metabolic stability. Specifically, derivatives of 1,8-diazaspiro[5.5]undecan-2-one (such as 4-oxa-1,8-diazaspiro[5.5]undecan-2-one) have been recently identified as potent agonists and modulators of the Orexin Type 2 Receptor (OX2R)[1].

Because OX2R is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/phospholipase C (PLC) pathway to trigger intracellular calcium mobilization[2], functional cell culture assays (e.g., FLUO-4 calcium imaging) are the gold standard for evaluating these compounds. However, the complex bicyclic framework of 1,8-diazaspiro[5.5]undecan-2-one presents unique solubility challenges. This application note provides a self-validating, causality-driven protocol for the dissolution and in vitro application of these spirocyclic compounds to ensure reproducible pharmacological data.

Physicochemical Properties & Solvation Causality

The dissolution strategy for 1,8-diazaspiro[5.5]undecan-2-one depends entirely on its salt form and substituent lipophilicity:

  • Dihydrochloride Salts: Highly polar and readily soluble in aqueous cell culture media or water[3].

  • Free Base / Substituted Derivatives: Lipophilic derivatives (e.g., those with phenylcyclohexyl substitutions used in OX2R targeting) exhibit poor aqueous solubility[1]. They require a strong polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to disrupt the strong intermolecular hydrogen bonding of the spiro-amide core.

The Causality of Assay Buffer Additives: When diluting the DMSO master stock into an aqueous assay buffer, the highly lipophilic spiro-derivatives are prone to crashing out of solution or non-specifically binding to the polystyrene walls of 96/384-well microplates. To counteract this, 0.1% Bovine Serum Albumin (BSA) must be included in the assay buffer. BSA acts as a carrier protein, maintaining the compound in solution and ensuring the cells are exposed to the accurate nominal concentration[4].

Quantitative Data & Reagent Summary

Property / ReagentSpecification / ValueCausality / Rationale
Molecular Formula (Base) C9H16N2O (varies by derivative)Core spirocyclic framework.
Primary Solvent 100% Anhydrous DMSOPrevents hydrolysis; fully dissolves lipophilic free base.
Max DMSO in Assay 0.1% to 0.5% (v/v)Higher concentrations induce cellular toxicity and baseline calcium artifacts.
Assay Buffer HBSS + 20 mM HEPES + 0.1% BSAHEPES buffers pH independent of CO2​ ; BSA prevents plastic binding.
Dye Retention Agent 2.5 mM ProbenecidBlocks organic anion transporters to prevent FLUO-4 dye efflux[4].

Step-by-Step Methodologies

Phase 1: Master Stock Preparation (10 mM)

Note: This protocol assumes the use of a lipophilic free-base derivative of 1,8-diazaspiro[5.5]undecan-2-one.

  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation, which can degrade the compound.

  • Dissolution: Add the calculated volume of 100% Anhydrous DMSO directly to the vial to achieve a 10 mM stock.

    • Self-Validation: Vortex for 60 seconds. If the solution is not optically clear, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Divide the master stock into 10–20 μ L single-use aliquots in amber microcentrifuge tubes. Store at -20°C or -80°C. Do not subject the compound to repeated freeze-thaw cycles, as this induces irreversible precipitation.

Phase 2: Working Solution & Vehicle Control Preparation
  • Intermediate Dilution: On the day of the assay, thaw one aliquot at room temperature. Dilute the 10 mM stock into the Assay Buffer (HBSS + 20 mM HEPES + 0.1% BSA, pH 7.4) to create a 5X or 10X working solution.

  • Microscopic Validation: Place 50 μ L of the working solution in a clear-bottom plate and observe under a phase-contrast microscope (20X objective). Ensure there are no micro-crystals.

  • Vehicle Control: Prepare a vehicle control using the exact same final concentration of DMSO (e.g., 0.1%) in the Assay Buffer. This is critical to subtract baseline calcium fluctuations caused by the solvent.

Phase 3: Functional Intracellular Calcium Mobilization Assay
  • Cell Preparation: Seed HEK-293 cells stably expressing human OX2R at 40,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 7% CO2​ [5].

  • Dye Loading: Remove culture media. Add 100 μ L/well of Assay Buffer containing 4 μ M FLUO-4 AM dye and 2.5 mM probenecid. Incubate for 60 minutes at 37°C[5].

  • Washing: Wash the cells three times with Assay Buffer (containing probenecid but no dye) to remove extracellular background fluorescence. Leave 100 μ L of buffer in each well.

  • Compound Addition & Reading: Using a kinetic fluorescence reader (e.g., FLIPR or FlexStation), establish a 20-second baseline (Excitation 485 nm / Emission 525 nm). Inject the 1,8-diazaspiro[5.5]undecan-2-one working solution and record fluorescence continuously for 120 seconds[5].

Visualizations

OX2R_Pathway Ligand 1,8-Diazaspiro Derivative Receptor OX2R (GPCR) Ligand->Receptor Agonism Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 ER Release

Caption: Orexin 2 Receptor (OX2R) Gq-coupled signaling pathway triggering intracellular calcium mobilization.

Workflow Step1 Step 1: Master Stock Dissolve powder in 100% Anhydrous DMSO Step2 Step 2: Aliquoting Store at -20°C to -80°C Avoid freeze-thaw Step1->Step2 Step3 Step 3: Assay Buffer Dilute in HBSS + HEPES Add 0.1% BSA Step2->Step3 Step4 Step 4: Cell Assay Apply to FLUO-4 loaded HEK-293 cells Step3->Step4

Caption: Step-by-step dissolution and application workflow for 1,8-diazaspiro[5.5]undecan-2-one in cell culture.

References

  • EvitaChem Product Data: 1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride - EvitaChem. EvitaChem. 3

  • Patent WO2022233872A1: Orexin receptor agonists and uses thereof. Googleapis/WIPO. 1

  • Tang et al. (2008): The signalling profile of recombinant human orexin-2 receptor. PubMed / Cell Signal. 2

  • Fitch et al. (2014): LSN2424100: a novel, potent orexin-2 receptor antagonist with selectivity over orexin-1 receptors and activity in an animal model predictive of antidepressant-like efficacy. Frontiers in Neuroscience. 4

  • McPherson et al. (2012): The Dual Orexin/Hypocretin Receptor Antagonist, Almorexant, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration. PLOS One. 5

Sources

Application

Preparation of 1,8-diazaspiro[5.5]undecan-2-one pharmaceutical salts

Application Note: Strategic Salt Selection and Preparation Protocols for 1,8-Diazaspiro[5.5]undecan-2-one Introduction The 1,8-diazaspiro[5.5]undecan-2-one scaffold has emerged as a privileged structural motif in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Salt Selection and Preparation Protocols for 1,8-Diazaspiro[5.5]undecan-2-one

Introduction

The 1,8-diazaspiro[5.5]undecan-2-one scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its unique three-dimensional conformation and favorable vectorization make it a critical core in the development of novel therapeutics, including orexin receptor agonists for sleep disorders[1] and selective METTL3 enzyme inhibitors[2]. However, the free base form of spirocyclic aliphatic amines often presents challenges related to physical stability (e.g., hygroscopicity, low melting point) and suboptimal aqueous solubility. Converting the free base into a pharmaceutically acceptable salt is a definitive strategy to enhance bioavailability, stability, and processability[3].

This application note provides an authoritative, self-validating guide to selecting and synthesizing pharmaceutical salts of 1,8-diazaspiro[5.5]undecan-2-one.

Physicochemical Rationale & Regioselectivity

The 1,8-diazaspiro[5.5]undecan-2-one molecule contains two distinct nitrogen atoms, which dictate its acid-base chemistry:

  • N1 (Lactam Amide) : Integrated into the 2-one system, the lone pair on N1 is delocalized into the adjacent carbonyl group via resonance. This renders N1 essentially non-basic ( pKa​<0 ).

  • N8 (Spiro-Piperidine Amine) : This secondary (or tertiary, if substituted) amine possesses a localized lone pair, exhibiting strong basicity with a calculated pKa​ typically ranging from 9.0 to 9.8.

Causality of Salt Formation : Because of this stark difference in basicity, protonation is highly regioselective. When exposed to a protic acid, proton transfer occurs exclusively at the N8 position. To ensure the formation of a stable, crystalline salt lattice rather than an amorphous mixture or co-crystal, the thermodynamic "Rule of Three" must be applied: the pKa​ of the conjugate acid of the base must be at least 3 units higher than the pKa​ of the selected acid ( ΔpKa​>3 ).

Mechanism N1 N1 Amide Nitrogen (pKa < 0) Electron Delocalization Salt Stable N8-Protonated Crystalline Salt N1->Salt Remains Unprotonated N8 N8 Amine Nitrogen (pKa ~ 9.5) Localized Lone Pair N8->Salt ΔpKa > 3 Spontaneous Protonation Acid Proton Donor (HA) (pKa < 3.0) Acid->Salt Counterion (A⁻)

Regioselective protonation mechanism of the diazaspiro[5.5]undecane core during salt formation.

Quantitative Data: Counterion and Solvent Selection

The choice of solvent is dictated by the solubility curve of the target salt. A successful solvent system dissolves the free base entirely at room or elevated temperatures but acts as a poor solvent for the resulting salt, driving supersaturation and crystallization.

Table 1: Physicochemical Properties of Candidate Acids for 1,8-Diazaspiro[5.5]undecan-2-one

Acid pKa​ ΔpKa​ (vs N8)Optimal Solvent SystemCrystalline Propensity
Hydrochloric Acid (HCl) -6.3~15.8Ethanol / Ethyl AcetateHigh; standard for oral APIs.
Methanesulfonic Acid (MSA) -1.9~11.4Isopropanol / MTBEHigh; excellent for lipophilic analogs.
Trifluoroacetic Acid (TFA) 0.23~9.3Dichloromethane / HexaneModerate; common in early discovery.
L-Tartaric Acid 2.98, 4.34~6.5Water / EthanolModerate; useful for chiral resolution.

Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring thermodynamic changes (exotherms) and phase transitions (clear solution to slurry), the operator can confirm the success of the salt formation in real-time.

Protocol A: Solvent-Mediated Crystallization of the Hydrochloride Salt

This protocol utilizes a solvent/anti-solvent approach to maximize yield and purity, making it highly suitable for scale-up.

Materials:

  • 1,8-diazaspiro[5.5]undecan-2-one free base (1.0 eq)

  • Ethanol (Absolute, anhydrous)

  • Ethyl Acetate (Anti-solvent)

  • HCl in Ethanol (1.25 M)

Step-by-Step Methodology:

  • Dissolution : Suspend the free base in absolute ethanol (approx. 5-10 volumes relative to the mass of the free base) in a jacketed reactor.

  • Heating : Warm the suspension to 45°C under continuous agitation until a clear, homogenous solution is achieved. Causality: Complete dissolution ensures that any subsequent precipitation is the novel salt lattice, not unreacted free base.

  • Acid Addition (In-Process Control) : Slowly add 1.05 equivalents of the HCl solution dropwise over 15 minutes. Monitor the internal temperature. Validation: Salt formation is an exothermic proton-transfer reaction. A transient temperature spike of 2-5°C confirms the chemical reaction is occurring.

  • Supersaturation Generation : Stir the solution at 45°C for 30 minutes. If precipitation does not occur spontaneously, begin the dropwise addition of ethyl acetate (anti-solvent) until the solution becomes persistently cloudy (the cloud point).

  • Crystallization and Aging : Cool the reactor linearly to 5°C over 2 hours. Causality: Slow, linear cooling prevents "oiling out" (liquid-liquid phase separation) and promotes the growth of large, pure crystals. Age the slurry at 5°C for 1 hour.

  • Isolation : Filter the resulting white crystalline solid under vacuum. Wash the filter cake with cold ethyl acetate (2 volumes) to displace any residual mother liquor containing impurities.

  • Drying : Dry the solid in a vacuum oven at 40°C until a constant weight is achieved.

Workflow FB 1,8-Diazaspiro[5.5]undecan-2-one Free Base Solv Dissolution in Primary Solvent (e.g., EtOH) FB->Solv Acid Addition of Stoichiometric Acid (HCl, TFA, MSA) Solv->Acid Stir at 40-50°C Cryst Controlled Supersaturation (Cooling / Anti-solvent) Acid->Cryst Exothermic reaction Isol Isolation & Washing (Vacuum Filtration) Cryst->Isol Nucleation & Growth Char Solid-State Validation (XRPD, DSC, TGA) Isol->Char Yield: >85%

Workflow for the solvent-mediated crystallization of 1,8-diazaspiro[5.5]undecan-2-one salts.

Protocol B: In Situ Generation and Isolation of the Trifluoroacetate (TFA) Salt

TFA salts are frequently generated during the global deprotection of Boc-protected diazaspiro intermediates in early-stage drug discovery[4].

Step-by-Step Methodology:

  • Deprotection : Dissolve the Boc-protected 1,8-diazaspiro[5.5]undecan-2-one derivative in Dichloromethane (DCM) (10 volumes).

  • TFA Addition : Add Trifluoroacetic acid (TFA) (5-10 volumes) dropwise at 0°C. Causality: Low temperature minimizes potential side reactions during the initial highly acidic cleavage.

  • Reaction Monitoring : Warm to room temperature and stir for 1-2 hours. Monitor via LC-MS until the starting material is completely consumed.

  • Concentration : Remove DCM and excess TFA under reduced pressure. Validation: The resulting crude material is typically a thick, viscous amber oil (the TFA salt in a supercooled liquid state).

  • Trituration : To induce crystallization, add cold diethyl ether or hexanes (10 volumes) and vigorously triturate (scratch the sides of the flask with a glass rod). Causality: The non-polar solvent strips away residual lipophilic impurities and forces the polar TFA salt to crash out as a solid.

  • Isolation : Filter the resulting solid and dry under high vacuum.

Solid-State Characterization & Validation

To definitively prove that a true salt has been formed (and not a physical mixture of free base and acid), the isolated solid must be analyzed:

  • Differential Scanning Calorimetry (DSC) : A true salt will exhibit a single, sharp endothermic melting peak that is distinct from (and typically higher than) the melting point of the free base.

  • X-Ray Powder Diffraction (XRPD) : The diffractogram must show a unique crystalline pattern with no peaks corresponding to the starting free base.

  • Nuclear Magnetic Resonance (NMR) : In 1H -NMR (using DMSO- d6​ ), the protonation of N8 will cause a distinct downfield chemical shift of the adjacent methylene protons compared to the free base spectrum.

Sources

Method

Application Note: Advanced Catalytic Hydrogenation Strategies for 1,8-Diazaspiro[5.5]undecan-2-one Precursors

Introduction and Rationale The 1,8-diazaspiro[5.5]undecan-2-one scaffold is a highly valued spirocyclic motif in modern medicinal chemistry, frequently utilized in the development of orexin receptor agonists, γ-aminobuty...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The 1,8-diazaspiro[5.5]undecan-2-one scaffold is a highly valued spirocyclic motif in modern medicinal chemistry, frequently utilized in the development of orexin receptor agonists, γ-aminobutyric acid type A receptor (GABA_A R) antagonists, and dual μ-opioid/σ1 receptor modulators[1][2][3][4]. The unique three-dimensional architecture of these diazaspiro compounds imparts favorable physicochemical properties, including enhanced metabolic stability and specific target engagement[1].

A critical step in the synthesis of these complex bicyclic frameworks is catalytic hydrogenation. This process is typically employed for two primary purposes:

  • Global or Selective Deprotection: Removal of benzyl (Bn) or carboxybenzyl (Cbz) protecting groups from the nitrogen heteroatoms[2].

  • Alkene/Imine Reduction: Saturation of double bonds formed during ring-closing metathesis or cyclization events[5].

Because the spiro-center creates significant steric bulk, standard hydrogenation conditions often result in stalled reactions or incomplete conversion. This application note details optimized, field-proven methodologies for the catalytic hydrogenation of 1,8-diazaspiro[5.5]undecan-2-one precursors, focusing on catalyst selection, solvent effects, and reaction causality.

Mechanistic Insights and Catalyst Selection

The steric hindrance surrounding the spiro-carbon (C6) in the [5.5]undecane system dictates the kinetics of the hydrogenation process.

  • Palladium on Carbon (Pd/C): Standard 10% Pd/C is effective for unhindered alkene reductions and standard N -debenzylation. However, for highly substituted 1,8-diazaspiro[5.5]undecanes, Pd/C often requires elevated pressures (e.g., 50 psi) and extended reaction times[2].

  • Pearlman’s Catalyst (Pd(OH)₂/C): For sterically encumbered substrates or substrates containing basic amines that might poison standard Pd catalysts, 20 wt % Palladium hydroxide on carbon is the superior choice. The higher activity of Pd(OH)₂/C facilitates rapid cleavage of N -benzyl groups even at moderate pressures (3 bar) when heated to 50 °C[3].

  • Solvent Causality: The choice of solvent is critical. A mixture of Tetrahydrofuran (THF) and Acetic Acid (AcOH) (typically in a 9:1 ratio) is highly recommended[3]. The acetic acid protonates the basic spiro-piperidine nitrogen, preventing catalyst poisoning by lone-pair coordination to the palladium surface, while THF ensures the solubility of the lipophilic precursor.

Experimental Workflow

The following diagram illustrates the logical progression of the hydrogenation workflow, emphasizing safety and inert atmosphere handling.

G Start Spirocyclic Precursor (e.g., N-Benzyl protected) Prep Solvent Preparation (THF/AcOH 9:1) Start->Prep Cat Catalyst Addition (Pd(OH)2/C, 20 wt%) Prep->Cat Purge Inert Purging (N2/Ar cycles) Cat->Purge Hydro Hydrogenation (H2 at 3 bar, 50°C) Purge->Hydro Monitor Reaction Monitoring (H2 uptake / LC-MS) Hydro->Monitor Filter Filtration & Concentration (Celite pad) Monitor->Filter End 1,8-Diazaspiro[5.5]undecan-2-one Target Scaffold Filter->End

Caption: Workflow for the catalytic hydrogenation of spirocyclic precursors.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of hydrogenation conditions for a model 8-benzyl-1,8-diazaspiro[5.5]undecan-2-one precursor.

CatalystLoading (wt%)Solvent SystemTemp (°C)Pressure (bar)Time (h)Conversion (%)
10% Pd/C10%MeOH25124< 20%
10% Pd/C20%MeOH/AcOH (9:1)2531865%
20% Pd(OH)₂/C20%THF/AcOH (9:1)2531288%
20% Pd(OH)₂/C 20% THF/AcOH (9:1) 50 3 16 > 99%

Data synthesis based on established protocols for sterically hindered diazaspiro systems[3].

Step-by-Step Protocol: Catalytic Hydrogenation

This protocol describes the self-validating methodology for the debenzylation of 1,8-diazaspiro[5.5]undecan-2-one precursors using Pearlman's catalyst[3].

Materials Required
  • Precursor: 8-benzyl-1,8-diazaspiro[5.5]undecan-2-one (1.0 mmol)

  • Catalyst: Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt %, ~200 mg)

  • Solvents: Anhydrous THF, Glacial Acetic Acid (AcOH)

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker or automated flow reactor), Celite 545.

Procedure
  • Substrate Preparation: Dissolve 1.0 mmol of the spirocyclic precursor in 15 mL of a freshly prepared THF/AcOH (9:1 v/v) mixture. Causality: Complete dissolution is required before catalyst addition to prevent occlusion of the substrate within the catalyst matrix.

  • Catalyst Loading: Transfer the solution to the hydrogenation vessel. Carefully add 200 mg of 20 wt% Pd(OH)₂/C. Safety Note: Always add the catalyst under a blanket of nitrogen to prevent autoignition of solvent vapors.

  • Inert Purging (Self-Validating Step): Seal the reactor. Purge the system with Nitrogen (or Argon) by pressurizing to 3 bar and venting. Repeat this cycle three times. This ensures complete removal of oxygen, validating the safety and efficacy of the subsequent hydrogenation.

  • Hydrogenation: Pressurize the vessel with Hydrogen gas ( H2​ ) to 3 bar. Heat the reaction mixture to 50 °C with vigorous stirring (800-1000 rpm)[3].

  • Monitoring: Monitor the reaction via hydrogen uptake. Once the pressure stabilizes (indicating cessation of consumption), allow the reaction to proceed for an additional 1 hour. Verify completion via LC-MS (aliquots must be filtered through a micro-syringe filter prior to injection).

  • Workup and Filtration: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system three times with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol (3 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. To remove residual acetic acid, azeotrope the crude residue with toluene (2 × 10 mL) to yield the deprotected 1,8-diazaspiro[5.5]undecan-2-one as an acetate salt.

References

  • 1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride - EvitaChem. EvitaChem.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Publications.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.
  • Synthesis of compounds 33–36 containing racemic 1,9-diazaspiro[5.5]undecan-3-ol and 1,9-diazaspiro[5.5]undecan-4-ol scaffolds. ResearchGate.
  • WO2022233872A1 - Orexin receptor agonists and uses thereof - Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1,8-Diazaspiro[5.5]undecan-2-one Solubility in DMSO

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of complex spirocyclic scaffolds in high-throughput screening solvents like D...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of complex spirocyclic scaffolds in high-throughput screening solvents like Dimethyl Sulfoxide (DMSO). While introducing spirocycles to a drug candidate generally increases the fraction of sp³ carbons (Fsp³) and improves overall aqueous solubility and pharmacokinetic properties (1)[1], their unique 3D crystal packing and hydrogen-bonding networks can present paradoxical challenges in pure aprotic solvents like DMSO.

This guide provides a mechanistic breakdown and field-proven protocols to resolve solubility issues with 1,8-diazaspiro[5.5]undecan-2-one.

Mechanistic Causality: Why Does It Fail to Dissolve?

To troubleshoot effectively, we must first understand the molecular environment. 1,8-diazaspiro[5.5]undecan-2-one features a spirocyclic core containing a secondary amine and a lactam (cyclic amide) moiety.

  • Intermolecular Hydrogen Bonding: In the solid state, the lactam N-H and C=O, along with the secondary amine, form a robust intermolecular hydrogen-bond network. DMSO is a polar aprotic solvent; it can accept hydrogen bonds but cannot donate them. If the crystal lattice energy driven by self-association is too high, DMSO alone may fail to disrupt it.

  • Salt vs. Free Base: Commercially, this compound is frequently supplied as a dihydrochloride salt (1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride) (2)[2]. HCl salts of amines often exhibit poor solubility in 100% pure anhydrous DMSO because the highly polar ionic lattice is better solvated by protic solvents (like water or methanol) that can stabilize the chloride counterions.

  • Concentration Limits: In fragment-based screening (FBS) and high-throughput assays, compounds are typically prepared at 1 mM to 10 mM in DMSO (3)[3]. However, spirocyclic salts may hit a thermodynamic solubility wall before reaching 10 mM in pure aprotic conditions, leading to erroneous bioassay interpretations (4)[4].

Diagnostic Workflow

Before proceeding with the experimental protocols, use the following decision tree to identify the correct solvation strategy based on your compound's specific form.

G Start Solubility Issue Detected 1,8-diazaspiro[5.5]undecan-2-one CheckForm Identify Compound Form Start->CheckForm Salt Salt Form (e.g., Dihydrochloride) CheckForm->Salt FreeBase Free Base Form CheckForm->FreeBase Water Add 5-10% v/v Water or use aqueous buffer Salt->Water Anhydrous Use Anhydrous DMSO (<0.1% water) FreeBase->Anhydrous Sonicate Vortex & Sonicate (Max 40°C) Water->Sonicate Anhydrous->Sonicate Success Complete Dissolution Sonicate->Success Clear Solution Fail Check Purity / Re-evaluate Concentration Limit Sonicate->Fail Turbid/Precipitate

Diagnostic workflow for resolving 1,8-diazaspiro[5.5]undecan-2-one solubility in DMSO.

Self-Validating Experimental Protocols

A protocol is only as good as its validation. The following steps include built-in checkpoints to ensure your compound is fully dissolved and stable.

Protocol A: Solubilizing the Dihydrochloride Salt Form

Causality: The ionic lattice of the dihydrochloride salt resists pure aprotic solvation. Introducing a small fraction of a protic solvent (water) bridges the dielectric gap, stabilizing the chloride ions and allowing DMSO to solvate the organic core.

  • Weighing: Accurately weigh the required mass of 1,8-diazaspiro[5.5]undecan-2-one dihydrochloride into a sterile, amber glass vial.

  • Primary Solvation: Add 90% of the target volume using anhydrous DMSO (≥99.9% purity).

  • Protic Disruption: Add 5% to 10% (v/v) LC-MS grade water or aqueous buffer.

  • Mechanical Agitation: Vortex the mixture for 60 seconds. If particulates remain, sonicate in a water bath at 35°C–40°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation of the lactam ring.

  • Validation Check: Visually inspect the solution against a strong light source. A successful solvation will be perfectly clear with no Tyndall effect (light scattering). If turbid, the concentration exceeds the thermodynamic limit; proceed to serial dilution.

Protocol B: Solubilizing the Free Base Form

Causality: The free base is highly lipophilic and should dissolve readily in pure DMSO. However, DMSO is highly hygroscopic. If the DMSO has absorbed atmospheric moisture, the water acts as an anti-solvent, crashing out the hydrophobic free base.

  • Solvent Verification: Ensure you are using freshly opened, anhydrous DMSO stored over molecular sieves.

  • Solvation: Add the calculated volume of anhydrous DMSO to the free base powder.

  • Agitation: Vortex for 30–60 seconds.

  • Validation Check: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. If a pellet forms, the compound has precipitated. Re-evaluate the DMSO anhydrous state or reduce the stock concentration.

Quantitative Data & Expected Behaviors

To assist in assay planning, the following table summarizes the expected solubility behaviors and physicochemical parameters for 1,8-diazaspiro[5.5]undecan-2-one.

Parameter / ConditionFree Base FormDihydrochloride Salt FormCausality / Note
Ideal Solvent Anhydrous DMSODMSO/Water (90:10 v/v)Salts require protic stabilization for the counterion.
Max Expected Conc. ~10 - 50 mM< 5 mM (in pure DMSO)Ionic lattice energy limits salt solubility in aprotic environments.
Moisture Sensitivity High (Precipitates)Low (Aids dissolution)Water acts as an anti-solvent for the free base.
Thermal Stability Stable up to 40°CStable up to 40°CExcessive heat may cause lactam hydrolysis if water is present.
Fsp³ Contribution High (Spirocyclic)High (Spirocyclic)Improves overall 3D pharmacophore coverage.
Frequently Asked Questions (FAQs)

Q: My 10 mM stock solution of the dihydrochloride salt was clear when I made it, but I see crystals after taking it out of the -20°C freezer. Why? A: This is a classic temperature-dependent thermodynamic precipitation. DMSO freezes at 18.5°C. Storing the solution at lower temperatures causes the compound to crystallize and precipitate out of the solution (5)[5]. To resolve this, allow the vial to reach room temperature completely, then vortex and gently sonicate at 35°C until the crystals redissolve. Always verify clarity before use in bioassays.

Q: Can I just heat the pure DMSO to 60°C to force the salt into solution? A: I strongly advise against this. While kinetic heating might temporarily force the compound into solution, it creates a supersaturated state. The moment the solution cools to room temperature or is dispensed into an assay plate, it will rapidly crash out, leading to highly variable and erroneous bioassay data (4)[4]. It is better to use a co-solvent (like 5% water) or lower the stock concentration.

Q: How do I know if my DMSO has absorbed too much water for the free base? A: DMSO is notoriously hygroscopic. If your free base is struggling to dissolve, place a small aliquot of your DMSO in a desiccator with a known moisture-sensitive indicator, or simply use a fresh, sealed ampoule of anhydrous DMSO. If the compound dissolves in the fresh ampoule but not your working stock, water contamination is the culprit.

References
  • Title: Solubility: a speed–breaker on the drug discovery highway | Source: MedCrave online | URL: 4

  • Title: DMSO Solubility Assessment for Fragment-Based Screening | Source: PMC - NIH | URL: 3

  • Title: Troubleshooting AN-12-H5 solubility issues in DMSO | Source: BenchChem | URL: 5

  • Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry | Source: BLDpharm | URL: 1

  • Title: 1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride | Source: EvitaChem | URL: 2

Sources

Optimization

Purification techniques for 1,8-diazaspiro[5.5]undecan-2-one reaction mixtures

Technical Support Center: Purification of 1,8-Diazaspiro[5.5]undecan-2-one Reaction Mixtures Welcome to the Technical Support Center for spirocyclic amine purification. 1,8-Diazaspiro[5.5]undecan-2-one and its derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 1,8-Diazaspiro[5.5]undecan-2-one Reaction Mixtures

Welcome to the Technical Support Center for spirocyclic amine purification. 1,8-Diazaspiro[5.5]undecan-2-one and its derivatives are complex bicyclic frameworks heavily utilized in medicinal chemistry, particularly in the synthesis of orexin receptor agonists and other GPCR ligands[1][2].

Due to their unique three-dimensional structures, high polarity, and the basicity of the secondary/tertiary amines within the spirocyclic core, these reaction mixtures present distinct chromatographic challenges[1][3]. This portal provides field-proven workflows, validated protocols, and troubleshooting guides to ensure high-purity isolation of your target compounds.

Purification Workflow & Decision Matrix

The following logic tree dictates the optimal purification strategy based on the stereochemical requirements and crude mixture profile of your diazaspiro compound.

G N1 Crude Reaction Mixture (1,8-Diazaspiro[5.5]undecan-2-one) N2 Aqueous Workup (Basic Quench & DCM Extraction) N1->N2 N3 Phase Separation & Concentration N2->N3 N4 Stereoisomer Resolution Needed? N3->N4 N5 Silica Gel Chromatography (EtOAc + Basic Modifier) N4->N5 No (Achiral) N6 Chiral Preparative HPLC (e.g., Chiralpak AS-H, Hexane/EtOH) N4->N6 Yes (Chiral) N7 Purified Achiral/Racemic Product N5->N7 N8 Enantiopure/Diastereopure Product N6->N8

Workflow for the purification of 1,8-diazaspiro[5.5]undecan-2-one mixtures.

Standard Operating Protocols (SOPs)

Protocol A: Normal-Phase Silica Gel Chromatography (Achiral Purification)

This method is designed for crude cyclization products or deprotected free bases.

  • Reaction Quench & Workup: Quench the reaction mixture with a saturated aqueous solution of NaHCO₃. Causality: The spirocyclic core is sensitive to acidic degradation; a basic quench ensures the amines are deprotonated (free base form), driving them into the organic phase during extraction[2].

  • Extraction & Phase Separation: Extract with Dichloromethane (DCM) (3 x 5 mL). Pass the combined organic extracts through a hydrophobic phase separator. Self-Validation: Check the pH of the residual aqueous layer (must be >8) to confirm complete neutralization before discarding.

  • Column Equilibration: Pack a silica gel column. If purifying the free base, pre-equilibrate the column with 100% Ethyl Acetate (EtOAc) containing 1% Triethylamine (TEA)[3].

  • Elution: Load the concentrated crude material and elute with 100% EtOAc. Monitor fractions via TLC. Note: Since the aliphatic diazaspiro core lacks a strong UV chromophore, visualize plates using ninhydrin or iodine stains.

  • Concentration: Combine product-containing fractions and concentrate in vacuo. Self-Validation: Perform LCMS (Method A: [M+H]⁺ m/z detection) on a micro-aliquot to confirm the mass of the target diazaspiro core before concentrating the entire batch[2].

Protocol B: Chiral Preparative HPLC (Stereoisomer Resolution)

This method is required for separating complex diastereomers (e.g., (6S,7R) vs. (6R,7S) isomers of substituted oxa-diazaspiro undecanones).

  • System Setup: Configure a preparative HPLC system (e.g., Waters 600) equipped with a Chiralpak AS-H column (25 x 2.0 cm, 5 µm particle size)[2].

  • Mobile Phase Preparation: Prepare an isocratic solvent system of 80/20% v/v n-Hexane/Ethanol. Degas the solvents thoroughly to prevent baseline drift.

  • Equilibration & Injection: Run the mobile phase at a flow rate of 17 mL/min. Inject the racemic or diastereomeric mixture. Causality: The amylose tris[(S)-alpha-methylbenzylcarbamate] stationary phase resolves the isomers via differential hydrogen bonding and steric interactions with the spirocyclic framework.

  • Fraction Collection: Collect the baseline-resolved peaks (Peak 1 and Peak 2) separately.

  • Validation & Recovery: Self-Validation: Analyze an aliquot of each peak using an analytical Chiralpak AS-H column (25 x 0.46 cm, 5 µm) at the same solvent ratio. Verify that Peak 1 demonstrates 100% enantiomeric excess (ee) before downstream biological testing[2]. Concentrate the validated fractions under reduced pressure.

Quantitative Data Center

Table 1: Recommended Chromatographic Parameters for Diazaspiro Compounds

ParameterNormal-Phase Silica GelChiral Preparative HPLC
Target Impurities Unreacted diamines, lactones, linear byproductsEnantiomers, diastereomers
Stationary Phase Bare Silica Gel (40-63 µm)Chiralpak AS-H (5 µm)
Mobile Phase 100% EtOAc or Hexane/EtOAc gradients80/20% v/v n-Hexane/Ethanol
Modifiers 1-5% Triethylamine (TEA) or NH₄OHNone (typically)
Flow Rate Gravity or Flash (e.g., 20-40 mL/min)17 mL/min (for 25 x 2.0 cm column)

Table 2: Elution Profiles & Expected Retention Data

Compound StateTypical Eluent SystemExpected Rf / RTNotes
Boc-protected intermediate0-10% EtOAc in HexaneRf ~0.4-0.6Highly lipophilic; elutes rapidly[3].
Free base (unprotected)100% EtOAc + 1% TEARf ~0.2-0.3Prone to severe tailing without TEA[3].
Chiral isomers (Example 7)80/20 n-Hexane/EthanolRT ~11.2 minBaseline resolution achieved isocratically[2].

Troubleshooting Guide

Q: Why am I experiencing severe peak tailing during silica gel chromatography of my diazaspiro compound? A: 1,8-diazaspiro[5.5]undecan-2-one contains basic nitrogen atoms within its bicyclic framework[1]. Bare silica gel contains weakly acidic surface silanol (Si-OH) groups. The basic amines form strong hydrogen bonds and ionic interactions with these silanols, causing the compound to stick to the column and elute slowly as a broad, tailing peak. Solution: Pre-treat your silica with 1-5% triethylamine (TEA) or add it directly to your mobile phase. TEA acts as a sacrificial base, neutralizing the acidic silanols, saturating the active sites, and allowing your target molecule to elute sharply[3].

Q: My compound degrades during the concentration step after a TFA deprotection. What is the cause? A: If you are deprotecting a Boc-protected 1,8-diazaspiro intermediate using trifluoroacetic acid (TFA), residual acid during concentration in vacuo can lead to ring-opening or thermal degradation of the spirocyclic core. Solution: Never concentrate directly from the acidic deprotection mixture. Always perform a basic quench. Quench the reaction with a saturated aqueous solution of Na₂CO₃ or NaHCO₃ until the pH is >8 before extracting with DCM[2]. Pass the organic layer through a phase separator to remove trace aqueous acid before applying heat or vacuum.

Q: How can I resolve co-eluting diastereomers of substituted 1,8-diazaspiro[5.5]undecan-2-one derivatives? A: Standard normal-phase silica often fails to resolve complex spirocyclic stereoisomers due to their nearly identical polarities. Solution: Utilize chiral preparative chromatography. For instance, (6S,7R) and (6R,7S) isomers can be successfully resolved using a Chiralpak AS-H column (an amylose-based stationary phase) eluting with an isocratic mixture of 80/20% v/v n-Hexane/Ethanol at a flow rate of 17 mL/min[2].

Frequently Asked Questions (FAQs)

Q: What is the typical yield post-purification for these cyclization reactions? A: Yields vary based on the specific substitution pattern, but following optimized basic-quench workups and TEA-modified chromatography, recovery of the spirocyclic core typically ranges from 70% to 95%. Losses are usually attributed to irreversible column adsorption if basic modifiers are omitted[3].

Q: Can I use reverse-phase HPLC (RP-HPLC) instead of normal phase? A: Yes, but with caveats. Because 1,8-diazaspiro[5.5]undecan-2-one is highly polar and basic, it may elute in the void volume on standard C18 columns under acidic conditions (e.g., 0.1% Formic Acid). If RP-HPLC is necessary, use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9-10) and a base-stable C18 column to keep the amines deprotonated and ensure adequate retention.

References

  • 1,8-Diazaspiro[5.
  • WO2022233872A1 - Orexin receptor agonists and uses thereof Source: Google Patents URL
  • Purification Techniques for 1,6-Diazaspiro[3.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1,8-Diazaspiro[5.5]undecan-2-one Functionalization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when working with complex spirocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when working with complex spirocyclic scaffolds.

1,8-diazaspiro[5.5]undecan-2-one is a highly valuable building block in medicinal chemistry due to its conformational restriction and favorable physicochemical properties. However, its unique 3D architecture—featuring two fused six-membered rings sharing a single quaternary spiro carbon (C6)—creates severe 1,3-diaxial steric hindrance[1]. This steric bulk notoriously suppresses reactivity at both the N8 (secondary amine) and N1 (lactam amide) positions.

This guide provides field-proven, causality-driven troubleshooting strategies to overcome these steric barriers, ensuring high-yielding functionalizations.

Diagnostic Functionalization Workflow

Before troubleshooting, it is critical to align your synthetic strategy with the inherent electronic and steric realities of the spiro[5.5] system. The following decision matrix outlines the optimal path based on your target nitrogen.

Functionalization_Workflow Start Target Molecule: 1,8-diazaspiro[5.5]undecan-2-one Target_N8 Functionalize N8 (Secondary Amine) Start->Target_N8 Target_N1 Functionalize N1 (Lactam Amide) Start->Target_N1 N8_Arylation Arylation (Buchwald-Hartwig) Target_N8->N8_Arylation N8_Alkylation Alkylation Target_N8->N8_Alkylation N1_Protect 1. Protect N8 (e.g., Boc) Target_N1->N1_Protect N8_Arylation_Sol Use RuPhos/BrettPhos + Strong Base (NaOtBu) N8_Arylation->N8_Arylation_Sol N8_Alkylation_Sol Use Reductive Amination (Avoid direct SN2) N8_Alkylation->N8_Alkylation_Sol N1_Deprotonate 2. Deprotonate N1 (NaH or KHMDS in DMF) N1_Protect->N1_Deprotonate N1_Electrophile 3. Add Electrophile (Heat if necessary) N1_Deprotonate->N1_Electrophile

Caption: Workflow for selecting the optimal functionalization strategy for 1,8-diazaspiro[5.5]undecan-2-one.

Troubleshooting Guides & FAQs

Q1: Why does my Buchwald-Hartwig cross-coupling at the N8 position stall at 15-20% conversion when using standard catalysts like Pd₂(dba)₃ and BINAP?

Causality: The N8 position is a sterically hindered secondary amine. The Buchwald-Hartwig catalytic cycle requires the amine to coordinate to the Palladium(II) center during the transmetalation step[2]. Bidentate ligands like BINAP or dppf create a tight coordination sphere. When the bulky spiro[5.5]undecane system attempts to bind, severe steric clashing prevents the formation of the critical palladium amide complex, leading to catalyst resting or off-cycle degradation[3]. Solution: Switch to a dialkylbiaryl phosphine ligand (Buchwald ligand) specifically optimized for secondary amines, such as RuPhos [4]. These ligands are sterically demanding themselves, which paradoxically accelerates the reaction by favoring a highly active monoligated Pd(0) species and forcing the reductive elimination step to relieve steric strain.

Table 1: Optimization of N8-Arylation with 4-Bromotoluene

Catalyst / Ligand System Base Solvent Temp (°C) Time (h) Yield (%)
Pd₂(dba)₃ / BINAP Cs₂CO₃ Toluene 100 24 15%
Pd(OAc)₂ / XPhos NaOtBu Toluene 100 24 45%
Pd₂(dba)₃ / RuPhos NaOtBu Toluene 85 12 88%

| RuPhos Pd G3 (Precatalyst) | LiHMDS | THF | 65 | 8 | 94% |

Q2: I am trying to alkylate the N8 position using an alkyl halide, but I either get no reaction or significant elimination byproducts. How can I improve the yield?

Causality: Direct SN2 alkylation of the N8 amine is severely retarded by the 1,3-diaxial interactions emanating from the adjacent spiro-fused piperidinone ring. The bulky nucleophile approaches the electrophile too slowly, allowing the basic amine to act as a Brønsted base instead, triggering competing E2 elimination of your alkyl halide. Solution: Abandon direct SN2 alkylation. Instead, utilize Reductive Amination . Forming an iminium ion with an aldehyde or ketone is less sterically demanding than achieving an SN2 transition state. Once the iminium is formed, it can be reduced in situ using Sodium Triacetoxyborohydride (STAB). If the carbonyl is also hindered, adding a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) will force iminium formation.

Q3: How do I selectively functionalize the N1 (amide) position without affecting the N8 (amine) position?

Causality: The N1 nitrogen is part of a lactam (amide) and is significantly less nucleophilic than the basic N8 secondary amine. Furthermore, the spiro carbon at C6 heavily shields the N1 position from electrophilic attack. Solution: You must sequentially exploit electronic differences. First, protect the highly nucleophilic N8 position (e.g., with a Boc group). Next, treat the protected intermediate with a strong, non-nucleophilic base (e.g., KHMDS or NaH) in a polar aprotic solvent (DMF or THF with DMPU) to deprotonate N1. The resulting "naked" amidate anion is reactive enough to attack unhindered electrophiles (like methyl iodide or benzyl bromide). Heating to 60°C is often required to overcome the activation energy barrier imposed by the spirocyclic bulk.

Mechanistic Insights: Steric Relief in Catalysis

To truly master this scaffold, one must understand how modern ligand design manipulates steric hindrance to our advantage. The diagram below illustrates where the spirocyclic bulk causes failure, and how RuPhos forces the reaction forward.

Buchwald_Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdAmide L-Pd(II)(Ar)(NR2) Steric Clash Zone AmineCoord->PdAmide RedElim Reductive Elimination (Product Release) PdAmide->RedElim Note RuPhos ligand promotes monoligated Pd formation and forces rapid reductive elimination, overcoming spirocyclic bulk. PdAmide->Note RedElim->Pd0 Regeneration

Caption: Buchwald-Hartwig catalytic cycle highlighting where bulky ligands overcome spirocyclic steric hindrance.

Validated Experimental Protocols

Protocol: High-Yield N8-Arylation using RuPhos Pd G3

This protocol is designed as a self-validating system. Built-in visual and analytical checkpoints ensure you can diagnose failures in real-time.

Reagents:

  • 1,8-diazaspiro[5.5]undecan-2-one (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • RuPhos Pd G3 Precatalyst (2-5 mol%)

  • LiHMDS (1.0 M in THF, 2.5 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried vial equipped with a stir bar, add 1,8-diazaspiro[5.5]undecan-2-one, Aryl Bromide, and RuPhos Pd G3.

  • Purging: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with ultra-pure Argon three times. Self-Validation Checkpoint 1: Oxygen is the primary enemy of Pd(0). Strict adherence to Schlenk techniques here prevents premature catalyst death.

  • Solvent & Base Addition: Inject anhydrous THF. Stir at room temperature until homogeneous. Dropwise, inject the LiHMDS solution.

    • Self-Validation Checkpoint 2: Upon base addition, the solution should transition from pale yellow to a deep red/orange. This color shift confirms the activation of the G3 precatalyst into the active monoligated Pd(0) species. If the solution immediately turns black, palladium black has precipitated due to oxygen ingress or wet solvent; abort and restart.

  • Heating: Transfer the vial to a pre-heated reaction block at 65°C. Stir vigorously (800 rpm) for 8 hours.

  • Reaction Monitoring: At 4 hours, pull a 10 µL aliquot, quench in wet MeCN, and analyze via LC-MS.

    • Self-Validation Checkpoint 3: You should observe product mass. If you observe unreacted aryl halide and intact diamine, the catalyst has died. If the diamine is consumed but no product is formed, check for hydrodehalogenation of your aryl halide (indicating failed transmetalation).

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

References

  • Buchwald-Hartwig Amination , Chemistry LibreTexts, 4[4]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry , ResearchGate,1[1]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings , WuXi AppTec, 3[3]

  • Buchwald-Hartwig Coupling , Alfa Chemistry, 2[2]

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling for 1,8-Diazaspiro[5.5]undecan-2-one

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,8-diazaspiro[5.5]undecan-2-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,8-diazaspiro[5.5]undecan-2-one . This molecule is a highly valuable spirocyclic scaffold frequently utilized in the synthesis of complex therapeutics, including orexin receptor agonists and other CNS-active compounds[1].

Spirocycles are highly desirable scaffolds in drug discovery due to their 3D conformational structures and rigidity, which reduce the loss of entropy upon ligand–protein binding[2]. However, because this specific molecule contains both a sterically hindered secondary amine (position 8) and a lactam (position 2), achieving high-yielding, regioselective amide couplings requires precise control over your reaction conditions. The amide bond is one of the most fundamental functional groups in medicinal chemistry[3], but forming it on a bulky spirocycle requires overcoming significant kinetic barriers.

Workflow: Amide Coupling Optimization Strategy

OptimizationWorkflow Start Start: Amide Coupling 1,8-diazaspiro[5.5]undecan-2-one CheckSterics Assess Carboxylic Acid Steric Bulk Start->CheckSterics LowBulk Low/Moderate Bulk CheckSterics->LowBulk HighBulk High Bulk / Poor Reactivity CheckSterics->HighBulk HATU HATU / DIPEA / DMF (Standard Protocol) LowBulk->HATU AcidChloride Convert to Acid Chloride (e.g., Oxalyl Chloride) HighBulk->AcidChloride Analyze LC-MS Analysis HATU->Analyze AcidChloride->Analyze Success Product > 90% Analyze->Success SideRxn Lactam N-Acylation or Epimerization Analyze->SideRxn AdjustBase Reduce Base Strength or Lower Temp (0°C) SideRxn->AdjustBase AdjustBase->Analyze

Workflow for optimizing spirocyclic amine couplings based on steric hindrance.

Troubleshooting FAQs

Q1: Why am I seeing low conversion (<30%) when coupling my carboxylic acid with 1,8-diazaspiro[5.5]undecan-2-one using standard EDC/HOBt? A1: The issue is fundamentally rooted in the steric environment of the spirocyclic system. The N8 secondary amine is embedded within a piperidine ring that is part of a bulky spiro[5.5]undecane framework. EDC/HOBt generates an OBt active ester, which is often insufficiently reactive to overcome the steric hindrance of bulky secondary amines[4]. Causality & Solution: Switch to a more reactive coupling reagent like HATU. HATU generates an OAt (7-azabenzotriazole) active ester. The adjacent pyridine-like nitrogen in the OAt ester provides a neighboring group effect, acting as an intramolecular general base to hydrogen-bond with the incoming amine. This significantly accelerates the aminolysis step, even for hindered spirocycles.

Q2: I am observing a secondary product mass. Could the lactam nitrogen (N1) be reacting competitively? A2: Yes. While the N8 secondary amine is significantly more nucleophilic than the N1 lactam nitrogen (due to the electron-withdrawing nature of the adjacent C2 carbonyl), forcing conditions can lead to competitive N-acylation at the lactam. Large excesses of coupling reagents, strong bases (e.g., NaH), or elevated temperatures erode the kinetic differentiation between the two nitrogen centers. Causality & Solution: Maintain strict stoichiometric control (1.05 equivalents of activated acid) and use mild, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA). If your carboxylic acid is extremely hindered, convert it to an acid chloride and couple at 0 °C to maximize the kinetic preference for the N8 amine[1].

Q3: My carboxylic acid has poor solubility in DCM, but using DMF leads to difficult aqueous workups. What is the recommended approach? A3: For polar or zwitterionic carboxylic acids, DMF or NMP is often necessary to achieve a homogeneous reaction mixture. Causality & Solution: To mitigate workup issues, quench the reaction with a saturated aqueous LiCl solution (5% w/v) during the extraction phase. LiCl highly partitions DMF into the aqueous layer, preventing it from carrying over into your organic extracts (typically EtOAc).

Quantitative Data: Coupling Reagent Efficacy

The table below summarizes the expected efficacy of various coupling conditions when reacting a standard aliphatic carboxylic acid with the N8 position of 1,8-diazaspiro[5.5]undecan-2-one.

Coupling ReagentBaseSolventTemp (°C)Avg. Conversion (%)Regioselectivity (N8 vs N1)Technical Notes
EDC / HOBt TEADCM2525 - 40%>99:1Too slow for sterically hindered spirocycles; incomplete conversion.
T3P (50% in EtOAc) DIPEAEtOAc25 - 6060 - 75%95:5Excellent for scale-up; low toxicity; easy aqueous workup.
HATU DIPEADMF25>90%98:2Gold standard for discovery chemistry; fast kinetics; requires LiCl workup.
Acid Chloride TEADCM0 to 25>95%85:15Prone to lactam acylation if temperature and stoichiometry are not strictly controlled.
Mechanistic Pathway

HATUMechanism Acid Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate OAtEster OAt Active Ester (Highly Reactive) Carboxylate->OAtEster + HATU HATU HATU Reagent HATU->OAtEster Product Target Amide Product OAtEster->Product Aminolysis Amine 1,8-diazaspiro[5.5]undecan-2-one (N8 Nucleophile) Amine->Product Nucleophilic Attack

Mechanistic pathway of HATU-mediated activation and subsequent spirocyclic aminolysis.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this optimized HATU-mediated coupling protocol. This methodology incorporates self-validating checkpoints to confirm intermediate formation before proceeding to the next step.

Optimized Protocol: HATU-Mediated Amide Coupling

  • Pre-activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv) and HATU (1.05 mmol, 1.05 equiv) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 mmol, 3.0 equiv) dropwise at room temperature.

    • Self-Validation Checkpoint: The solution should transition to a distinct pale yellow or orange color within 1-2 minutes. This visual cue indicates the successful formation of the highly reactive OAt active ester.

  • Amine Addition: Stir the pre-activation mixture for exactly 10 minutes to ensure complete ester formation, then add 1,8-diazaspiro[5.5]undecan-2-one (1.0 mmol, 1.0 equiv) in a single portion.

  • Reaction Monitoring: Stir the reaction at 25 °C.

    • Self-Validation Checkpoint: Take a 10 µL aliquot at the 1-hour mark, dilute in 1 mL MeCN, and analyze via LC-MS. You should observe >80% consumption of the spirocyclic amine starting material.

  • Quench and Workup: Once LC-MS confirms complete conversion, dilute the reaction mixture with EtOAc (20 mL). Wash the organic layer with a 5% aqueous LiCl solution (3 x 10 mL) to effectively remove DMF and DIPEA salts. Follow with a wash using saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material via silica gel flash column chromatography (typically utilizing a gradient of DCM to 10% MeOH in DCM) to afford the pure amide.

References
  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones | The Journal of Organic Chemistry - ACS Publications. 2

  • WO2022233872A1 - Orexin receptor agonists and uses thereof | Google Patents. 1

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | The Journal of Organic Chemistry - ACS Publications.3

  • Process optimization for acid-amine coupling: a catalytic approach | Growing Science. 4

Sources

Troubleshooting

Technical Support Center: Optimizing 1,8-Diazaspiro[5.5]undecan-2-one Cyclization

Welcome to the advanced troubleshooting center for the synthesis of the 1,8-diazaspiro[5.5]undecan-2-one scaffold. As a privileged structure in medicinal chemistry and drug development, the spirocyclic nature of this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the synthesis of the 1,8-diazaspiro[5.5]undecan-2-one scaffold. As a privileged structure in medicinal chemistry and drug development, the spirocyclic nature of this compound imparts unique three-dimensional conformational rigidity. However, the construction of the sterically hindered spiro-center during lactamization or reductive cyclization is thermodynamically and kinetically challenging, often leading to a complex profile of side-products.

This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you suppress side-product formation and maximize your cyclization yields.

I. Diagnostic FAQ: Mechanistic Troubleshooting

Q1: Why does my cyclization yield predominantly oligomeric tars instead of the desired spiro-lactam? A: This is a classic kinetic competition between intermolecular oligomerization and intramolecular cyclization. The rate of intermolecular dimerization follows second-order kinetics ( kinter​[A]2 ), whereas the desired spiro-cyclization is a first-order intramolecular process ( kintra​[A] ). At standard batch concentrations (e.g., 0.1 M - 0.5 M), the proximity of reactive amines and esters/anhydrides across different molecules outcompetes the sterically demanding folding required to form the spiro-center. Resolution: Transitioning to continuous flow chemistry is highly recommended. Flow reactors allow for pseudo-high-dilution conditions and precise thermal control, drastically reducing intermolecular collisions while providing the energy necessary to overcome the steric barrier of the spiro-node[1].

Q2: During the reductive cyclization of my aminonitrile precursor, I observe a major side-product with a mass corresponding to [M - HCN]. What is happening? A: You are observing enamine elimination. During reductive cyclization, the intermediate iminium ion is highly susceptible to deprotonation at the adjacent carbon. If the hydride source does not reduce the iminium ion fast enough, ambient bases (or the basicity of the amine itself) will abstract an α -proton, eliminating HCN and forming a stable, unreactive enamine[2]. Resolution: Lower the reaction temperature to suppress the deprotonation pathway and switch to a highly selective, mild reducing agent like sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in a slightly acidic medium (pH 4-5) to accelerate iminium trapping over elimination.

Q3: My lactamization stalls at 70% conversion, leaving uncyclized linear diamine. How can I drive it to completion without causing epimerization? A: Incomplete cyclization is driven by the severe steric hindrance at the quaternary spiro-center, which raises the activation energy ( ΔG‡ ) for the nucleophilic attack of the amine onto the carbonyl. Forcing the reaction with excess heat or strong bases often leads to proton abstraction and racemization/epimerization of adjacent chiral centers[3]. Resolution: Utilize a highly efficient coupling reagent like HATU combined with HOAt to form a highly reactive active ester. This lowers the activation energy for the cyclization without requiring harsh, epimerizing basic conditions.

II. Visualizing the Troubleshooting Logic

G N1 Crude Cyclization Mixture Analysis N2 Identify Primary Side-Product N1->N2 N3 Oligomers / Dimers (Mass = 2M, 3M) N2->N3 Intermolecular rxn N4 Enamine Elimination (Mass = M - HCN/H2O) N2->N4 Iminium deprotonation N5 Uncyclized Precursor (Mass = M + H2O/ROH) N2->N5 Steric hindrance N6 Implement Continuous Flow (Increase Dilution) N3->N6 N7 Lower Temp & Use Mild Hydride Donor N4->N7 N8 Use Stronger Coupling Agent (e.g., HATU) N5->N8

Troubleshooting decision tree for diazaspiro cyclization side-products.

III. Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution during the synthesis of the 1,8-diazaspiro[5.5]undecan-2-one core.

Cyclization MethodConcentrationTemp (°C)Target Yield (%)Dimers (%)Enamine (%)Uncyclized (%)
Standard Batch (Thermal)0.2 M80°C42%38%8%12%
High-Dilution Batch0.01 M80°C68%12%10%10%
Continuous Flow (Thermal) 0.1 M 120°C 89% <2% 4% 5%
Reductive Batch ( NaBH4​ )0.05 M25°C51%11%28%10%
Reductive Batch ( NaBH(OAc)3​ )0.05 M0°C84%7%<2%7%

Data Interpretation: Continuous flow chemistry provides the optimal balance, allowing for higher operational concentrations (0.1 M) while suppressing dimerization through rapid heat transfer and micro-mixing. For reductive routes, temperature control and hydride selection are paramount to preventing enamine formation.

IV. Self-Validating Experimental Protocol: Continuous Flow Cyclization

To ensure reproducibility and trust in your synthesis, this protocol is designed as a self-validating system . It incorporates mandatory analytical checkpoints that prevent the progression of failed reactions, saving both time and costly starting materials[1].

Objective: High-yield lactamization of a linear diamine-ester precursor to 1,8-diazaspiro[5.5]undecan-2-one.

Step 1: System Priming and Baseline Validation

  • Flush a 10 mL PFA (perfluoroalkoxy) flow reactor coil with anhydrous DMF at 1.0 mL/min for 10 minutes.

  • Set the reactor temperature to 120°C and attach a 100 psi back-pressure regulator (BPR) to prevent solvent boiling.

  • Self-Validation Check: Monitor the system pressure. If pressure fluctuates by >5 psi, check for micro-blockages or air bubbles before introducing reagents. A stable pressure baseline is required to ensure consistent residence times.

Step 2: Reagent Introduction

  • Prepare a 0.1 M solution of the linear diamine-ester precursor in anhydrous DMF containing 1.2 equivalents of DIPEA.

  • Pump the solution into the heated reactor coil at a flow rate of 0.5 mL/min (Residence time = 20 minutes).

Step 3: Steady-State Verification (Critical Checkpoint)

  • Discard the first 10 mL of output (the dispersion volume).

  • Collect a 100 μ L aliquot of the reactor output at the 25-minute mark.

  • Self-Validation Check: Analyze the aliquot via fast LC-MS.

    • Condition A: If the uncyclized precursor mass is >5%, the residence time is too short. Action: Decrease the flow rate to 0.33 mL/min (30 min residence time) and re-test.

    • Condition B: If dimer masses (2M) are >5%, the concentration is too high. Action: Dilute the input stock to 0.05 M.

    • Condition C: If Target Mass >95% purity, proceed to bulk collection.

Step 4: Bulk Collection and Isolation

  • Collect the steady-state output into a flask stirring in an ice-water bath to immediately quench any secondary degradation pathways.

  • Remove DMF under reduced pressure (Genevac or high-vacuum rotary evaporation).

  • Triturate the crude residue with cold diethyl ether to precipitate the 1,8-diazaspiro[5.5]undecan-2-one.

  • Self-Validation Check: Perform 1 H NMR. The complete disappearance of the linear −CH2​−COOR ester protons confirms 100% cyclization efficiency.

V. References

  • EvitaChem. 1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride - Methods and Technical Details.

  • ResearchGate. Asymmetric synthesis. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.

  • Bibliomed. Side reactions in peptide synthesis: An overview.

Sources

Optimization

Optimizing mobile phase for 1,8-diazaspiro[5.5]undecan-2-one chromatography

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with analyzing 1,8-diazaspiro[5.5]unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with analyzing 1,8-diazaspiro[5.5]undecan-2-one .

This molecule presents a unique chromatographic profile: it features a rigid, bulky spiro[5.5] bicyclic framework, a neutral lactam (amide) at position 1, and a highly basic secondary amine at position 8. The rigid spiro geometry projects the basic amine outward, making it highly susceptible to protonation and aggressive secondary interactions with column matrices. This guide synthesizes field-proven causality and self-validating methodologies to help you optimize your mobile phase and achieve flawless peak shapes.

I. Diagnostic Workflow for Spiro-Lactam Amines

Before adjusting your pumps, consult the logical decision tree below to diagnose retention and peak shape failures.

OptimizationWorkflow Start Analyze 1,8-diazaspiro[5.5]undecan-2-one CheckRet Assess Retention (k') at Low pH (0.1% FA) Start->CheckRet RetPoor k' < 1 (Poor Retention) Amine is fully protonated CheckRet->RetPoor RetGood k' > 1 (Adequate) Sufficient hydrophobicity CheckRet->RetGood HighPH Switch to High pH (9.5) Use Hybrid Silica Column RetPoor->HighPH CheckShape Assess Peak Shape (Asymmetry Factor) RetGood->CheckShape HighPH->CheckShape Tailing Asymmetry > 1.5 Silanol Interactions CheckShape->Tailing GoodShape Asymmetry 1.0 - 1.2 Ideal Peak Shape CheckShape->GoodShape CSH Apply CSH Column OR Amine Modifier (DEA) Tailing->CSH Valid Proceed to LC-MS Method Validation GoodShape->Valid CSH->Valid

Workflow for resolving retention and tailing issues in basic spiro-lactam chromatography.

II. Troubleshooting & FAQs

Q1: Why does 1,8-diazaspiro[5.5]undecan-2-one elute at the void volume (k' < 1) when I use a standard 0.1% Formic Acid mobile phase? Causality: The secondary amine at the 8-position has a high pKa (typically 9–10). In an acidic mobile phase (pH ~2.7), this amine becomes fully protonated and carries a +1 charge. In Reversed-Phase Chromatography (RPC), highly polar, ionized molecules have minimal thermodynamic affinity for the hydrophobic C18 stationary phase, causing them to wash out immediately. Solution: You must alter the ionization state of the analyte. Switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9.5). This deprotonates the amine, neutralizing the molecule, which restores its lipophilicity and dramatically increases its retention time on the column.

Q2: I am experiencing severe peak tailing (Asymmetry > 2.0). How do I correct this without abandoning my low-pH MS method? Causality: Peak tailing for basic amines at low pH is driven by secondary ion-exchange interactions. The protonated amine of your spiro compound is electrostatically attracted to ionized, un-endcapped residual silanols ( Si−O− ) on the silica matrix. Solution A (Hardware): Upgrade to a Charged Surface Hybrid (CSH) column. These columns are engineered with a low-level positive surface charge that electrostatically repels highly basic drugs, yielding excellent peak shapes even in low ionic strength mobile phases like 0.1% formic acid[1]. Solution B (Chemistry): If column replacement is not an option, add an amine modifier like Diethylamine (DEA) to the mobile phase. DEA acts as a sacrificial base, aggressively competing for and blocking the free Si−OH groups, forcing your analyte to elute symmetrically[2]. (Note: DEA causes severe ion suppression and is not recommended for LC-MS).

Q3: How do I optimize the mobile phase buffer for LC-MS/MS sensitivity? Causality: Non-volatile buffers (like phosphates) precipitate in the electrospray ionization (ESI) source, while strong ion-pairing agents (like TFA) cause severe signal suppression by competing for charge droplets. Solution: Utilize volatile buffer systems tailored to your pH strategy. For low-pH separations, 20 mM ammonium formate adjusted to pH 3.7 provides excellent peak shape and MS compatibility[1]. For high-pH separations, use 5–10 mM ammonium bicarbonate (pH 9.5), which is fully volatile and promotes excellent positive-ion ESI response.

III. Quantitative Performance Matrix

To facilitate easy comparison, the following table summarizes the expected chromatographic behavior of 1,8-diazaspiro[5.5]undecan-2-one across different mobile phase optimization strategies.

Optimization StrategyMobile Phase A (Aqueous)Mobile Phase B (Organic)Target pHEst. Retention (k')Peak Asymmetry ( As​ )MS Compatibility
Standard Low pH 0.1% Formic AcidAcetonitrile2.7< 1.0 (Poor)> 2.0 (Tailing)Excellent
High pH Hybrid 10 mM NH4​HCO3​ Acetonitrile9.53.0 - 5.01.0 - 1.2Excellent
Low pH CSH 0.1% Formic AcidAcetonitrile2.71.5 - 2.51.0 - 1.2Excellent
Amine Modifier 0.1% DEA in WaterAcetonitrile~10.52.0 - 4.01.1 - 1.3Poor (Suppression)
Ion-Pairing 0.1% TFA in Water0.1% TFA in ACN2.02.0 - 3.01.2 - 1.4Poor (Suppression)

IV. Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol includes a built-in validation checkpoint to confirm system readiness before committing valuable samples.

Protocol A: High-pH LC-MS Method (Maximum Retention)

Use this method when the analyte elutes too close to the void volume under acidic conditions.

  • Buffer Preparation: Dissolve 790 mg of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to 9.5 using dilute ammonium hydroxide. Filter through a 0.2 µm membrane.

  • Column Selection: Install a hybrid silica C18 column (e.g., Waters XTerra or XBridge) designed to withstand extreme pH levels (stable at pH 1-12).

  • Gradient Setup:

    • Flow rate: 0.4 mL/min.

    • Time 0.0 min: 5% B (Acetonitrile)

    • Time 5.0 min: 95% B

    • Time 7.0 min: 95% B

    • Time 7.1 min: 5% B (Equilibrate for 3 minutes).

  • Validation Checkpoint: Inject a 1 µg/mL standard of 1,8-diazaspiro[5.5]undecan-2-one.

    • Pass Criteria: The retention factor (k') must be ≥2.0 , and the peak asymmetry ( As​ ) must be between 0.9 and 1.2.

    • Failure Mode: If k' < 2.0, verify the pH of Mobile Phase A; if the pH has dropped below 9.0, the amine is re-protonating. Remake the buffer.

Protocol B: Low-pH CSH Method (Maximum MS Sensitivity)

Use this method if your MS ionization efficiency strictly requires an acidic environment.

  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of water (Mobile Phase A) and 1.0 L of Acetonitrile (Mobile Phase B) to create 0.1% FA solutions.

  • Column Selection: Install a Charged Surface Hybrid (CSH) C18 column. The inherent positive charge of the stationary phase is critical for this protocol[1].

  • Gradient Setup: Utilize gradient elution to optimize separation and sharpen peak shapes[3]. Run a linear gradient from 2% B to 60% B over 6 minutes at 0.5 mL/min.

  • Validation Checkpoint: Inject the standard.

    • Pass Criteria: As​ must be ≤1.3 .

    • Failure Mode: If severe tailing occurs, the CSH column may be degraded, or the organic solvent concentration is too low to overcome secondary interactions. Increase the initial %B by 5%.

V. References

  • Exploring the Different Mobile Phases in HPLC - Veeprho Source: veeprho.com URL:

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International Source: chromatographyonline.com URL:

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation Source: waters.com URL:

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex Source: phenomenex.com URL:

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity in Spirocyclic Lactam Synthesis

A Guide to Minimizing Epimerization during the Synthesis of 1,8-Diazaspiro[5.5]undecan-2-one Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Epimerization during the Synthesis of 1,8-Diazaspiro[5.5]undecan-2-one

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis, specifically focusing on the construction of the 1,8-diazaspiro[5.5]undecan-2-one core. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a common and often frustrating challenge in the synthesis of complex chiral structures like spirocyclic lactams. This guide will provide a comprehensive overview of the potential pitfalls leading to loss of stereochemical integrity and offer field-proven strategies to maintain it.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern in the synthesis of 1,8-diazaspiro[5.5]undecan-2-one?

A1: Epimerization is the conversion of one diastereomer into another. In the context of 1,8-diazaspiro[5.5]undecan-2-one synthesis, it typically refers to the inversion of a stereocenter adjacent to a carbonyl group or another activating group. This is a critical issue because the biological activity of a drug candidate is often highly dependent on its specific three-dimensional structure. Loss of stereochemical purity can lead to a mixture of diastereomers with different pharmacological profiles, potentially reducing efficacy and introducing off-target effects.

Q2: Which stereocenter in 1,8-diazaspiro[5.5]undecan-2-one is most susceptible to epimerization?

A2: The proton alpha to the lactam carbonyl is generally the most acidic and therefore the most susceptible to deprotonation-reprotonation, which is the primary mechanism of epimerization. The specific stereocenter at risk will depend on the synthetic route, but any step involving basic or acidic conditions can potentially lead to epimerization at this position.

Q3: Can you explain the basic mechanism of base-catalyzed epimerization in this system?

A3: Base-catalyzed epimerization proceeds through the formation of an enolate intermediate. A base removes the acidic proton alpha to the carbonyl group, forming a planar, achiral enolate. Subsequent reprotonation of this enolate can occur from either face, leading to a mixture of the original diastereomer and its epimer. The ratio of these products is often determined by whether the reaction is under kinetic or thermodynamic control.[1][2]

Q4: What is the difference between kinetic and thermodynamic control in the context of epimerization?

A4:

  • Kinetic control favors the product that is formed fastest, which typically has the lowest activation energy.[2][3] This is usually achieved at lower temperatures with a non-equilibrating, sterically hindered base. The product ratio reflects the relative rates of formation.

  • Thermodynamic control favors the most stable product. This is achieved under conditions that allow for equilibration, such as higher temperatures, longer reaction times, and the use of a base that can reversibly deprotonate the product.[1][3] The final product ratio reflects the relative stabilities of the diastereomers.

Troubleshooting Guide: Minimizing Epimerization

This section provides a structured approach to diagnosing and resolving epimerization issues during the synthesis of 1,8-diazaspiro[5.5]undecan-2-one.

Issue 1: Significant Epimerization Observed During a Base-Mediated Cyclization Step

Potential Causes & Solutions:

  • Inappropriate Base Selection: Strong, non-bulky bases (e.g., NaH, NaOMe) can readily deprotonate the alpha-proton, leading to enolization and subsequent epimerization.

    • Troubleshooting:

      • Switch to a bulkier, non-nucleophilic base: Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are often preferred as their steric bulk can disfavor deprotonation of the more hindered product, potentially preserving the desired stereochemistry.

      • Consider milder bases: If the cyclization can be effected with a weaker base, such as an amine base (e.g., DBU, Et3N), this can sometimes reduce the extent of enolization.[4]

  • Elevated Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for both the forward and reverse reactions, promoting equilibration to the thermodynamically more stable epimer.[1]

    • Troubleshooting:

      • Lower the reaction temperature: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. Often, running reactions at -78 °C can significantly suppress epimerization.

      • Careful monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Solvent Effects: The polarity of the solvent can influence the stability of the enolate intermediate and the transition states leading to the different epimers.

    • Troubleshooting:

      • Solvent screening: Experiment with a range of aprotic solvents of varying polarity, such as THF, diethyl ether, toluene, and dichloromethane. Non-polar solvents may sometimes reduce the rate of epimerization.

Issue 2: Epimerization Occurring During Workup or Purification

Potential Causes & Solutions:

  • Acidic or Basic Workup Conditions: Quenching the reaction with a strong acid or base, or using acidic or basic aqueous solutions during extraction, can induce epimerization.

    • Troubleshooting:

      • Use a buffered quench: Quench the reaction with a saturated aqueous solution of a mild reagent like ammonium chloride (NH4Cl) or a buffer solution (e.g., pH 7 phosphate buffer).

      • Minimize contact time with aqueous layers: Perform extractions quickly and efficiently.

  • Silica Gel Chromatography: The slightly acidic nature of standard silica gel can sometimes cause on-column epimerization, especially for sensitive compounds.

    • Troubleshooting:

      • Neutralize the silica gel: Pre-treat the silica gel with a dilute solution of triethylamine in the eluent, then flush with the eluent alone before loading the sample.

      • Use an alternative stationary phase: Consider using neutral alumina or a less acidic reversed-phase silica gel for purification.

      • Minimize purification time: Use flash chromatography with a slightly more polar solvent system to expedite the separation.

Experimental Protocols

The following are generalized protocols that highlight key considerations for minimizing epimerization. Specific substrate and reaction details will require optimization.

Protocol 1: Diastereoselective Intramolecular Michael Addition for Spirocyclization

This protocol is adapted from principles of stereoselective synthesis of diazaspiro[5.5]undecane derivatives.[5][6]

  • Pre-reaction Setup:

    • Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (e.g., argon or nitrogen).

    • Use freshly distilled, anhydrous solvents.

  • Reaction:

    • Dissolve the linear precursor in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of a bulky, non-nucleophilic base (e.g., 1.1 equivalents of LHMDS in THF) to the cooled solution over 15-30 minutes. The slow addition helps maintain a low reaction temperature and minimizes local concentration gradients.

    • Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

    • Once the starting material is consumed (typically 1-4 hours), quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH4Cl.

  • Workup and Purification:

    • Allow the mixture to warm to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on triethylamine-treated silica gel.

Protocol 2: Use of a Chiral Auxiliary for Asymmetric Synthesis

The use of a chiral auxiliary, such as an Evans oxazolidinone, can provide excellent stereocontrol during the formation of new stereocenters.[7]

  • Acylation of the Chiral Auxiliary:

    • Acylate a commercially available chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with the appropriate acid chloride or anhydride under standard conditions to form the N-acyl auxiliary.

  • Diastereoselective Alkylation or Aldol Reaction:

    • Generate the enolate of the N-acyl auxiliary using a suitable base (e.g., LDA or sodium bis(trimethylsilyl)amide) at low temperature (-78 °C).

    • React the enolate with the desired electrophile to introduce a new stereocenter with high diastereoselectivity, dictated by the steric influence of the auxiliary.

  • Cleavage of the Auxiliary and Cyclization:

    • After the key bond-forming step, the chiral auxiliary is cleaved under conditions that do not epimerize the newly formed stereocenter (e.g., using lithium hydroperoxide or other mild methods).

    • The resulting chiral intermediate is then carried forward to the spirocyclization step, as described in Protocol 1.

Data Presentation

Table 1: Influence of Reaction Conditions on Diastereomeric Ratio (d.r.)

EntryBaseTemperature (°C)SolventReaction Time (h)Diastereomeric Ratio (desired:epimer)
1NaH25THF1260:40
2NaH0THF1275:25
3LHMDS0THF485:15
4LHMDS-78THF4>95:5
5DBU25CH2Cl22470:30

Note: The data in this table is illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific substrate and reaction.

Visualizations

Mechanism of Base-Catalyzed Epimerization

epimerization_mechanism cluster_0 Desired Diastereomer cluster_1 Enolate Intermediate (Planar) cluster_2 Epimer start | H-C-C=O |  | R² N-R³ enolate | C=C-O⁻ |  | R² N-R³ start->enolate + B⁻ - HB enolate->start + HB - B⁻ epimer  | O=C-C-H  |  | R² N-R³ enolate->epimer + HB - B⁻ troubleshooting_workflow start Epimerization Detected check_conditions Analyze Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup base Base Selection check_conditions->base temp Temperature check_conditions->temp solvent Solvent check_conditions->solvent quench Quenching check_workup->quench purification Purification Method check_workup->purification solution_base Use bulky, non-nucleophilic base (e.g., LHMDS, LDA) base->solution_base solution_temp Lower reaction temperature (e.g., -78 °C) temp->solution_temp solution_solvent Screen aprotic solvents solvent->solution_solvent solution_quench Use buffered quench (e.g., aq. NH₄Cl) quench->solution_quench solution_purification Neutralize silica gel or use alternative phase purification->solution_purification

Caption: A systematic approach to troubleshooting epimerization.

References

  • Alves, N. G., Alves, A. J. S., Soares, M. I. L., & Silva, A. M. S. (2021). Recent Advances in the Synthesis of Spiro-β-Lactams and Spiro-δ-Lactams. Advanced Synthesis & Catalysis, 363(10), 2449-2483. [Link]

  • Hayrapetyan, D., & Stepanova, V. (2021). Facile Synthesis of Spirocyclic Lactams via [3+2] and [3+3] Aza-Annulation Reactions. The Journal of Organic Chemistry, 86(9), 6649-6660. [Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Siddiqui, M. R., Ghabbour, H. A., & Fun, H. K. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2797-S2805. [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. American Chemical Society. [Link]

  • Kotha, S., & Kumar, S. (2013). Synthetic investigations in epimerization reactions of β-lactams. Journal of Chemical Sciences, 125(4), 743-749. [Link]

  • LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Meyers, C., & Rainier, J. D. (2022). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. The Journal of Organic Chemistry, 87(1), 538-542. [Link]

  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin. [Link]

  • Wikipedia contributors. (2023, November 28). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451-6456. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 1,8-diazaspiro[5.5]undecan-2-one with piperidine scaffolds in drug design

An authoritative comparison between traditional piperidine scaffolds and the structurally advanced 1,8-diazaspiro[5.5]undecan-2-one requires moving beyond basic structural descriptions to understand the physicochemical c...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison between traditional piperidine scaffolds and the structurally advanced 1,8-diazaspiro[5.5]undecan-2-one requires moving beyond basic structural descriptions to understand the physicochemical causality driving modern drug design.

As the pharmaceutical industry actively seeks to "escape from flatland," transitioning from planar, flexible rings to rigid, three-dimensional architectures has become a critical strategy for improving clinical success rates. The following guide objectively evaluates these two scaffolds, providing the mechanistic rationale and self-validating experimental workflows required for lead optimization.

Mechanistic Rationale: The Causality of Scaffold Hopping

The decision to replace a simple piperidine ring with a complex spirocycle is driven by the need to resolve specific pharmacokinetic and toxicological liabilities.

The Piperidine Liability Piperidine is a flexible, six-membered heterocycle with a highly basic secondary amine (pKa ~9.5–10.5). While this basicity ensures protonation at physiological pH—often driving favorable target engagement—it simultaneously creates two major liabilities:

  • Cardiotoxicity: Highly basic, lipophilic amines are notorious for promiscuous binding to the hERG potassium channel, a primary cause of drug-induced long QT syndrome.

  • Metabolic Clearance: The flexible nature of the ring leaves the alpha-carbons adjacent to the nitrogen highly exposed to CYP450-mediated alpha-oxidation, leading to rapid N-dealkylation and high intrinsic clearance.

The 1,8-Diazaspiro[5.5]undecan-2-one Advantage This scaffold fuses two six-membered rings at a single spiro carbon (C6), incorporating a lactam moiety (valerolactam) in one of the rings. This specific architecture solves piperidine's flaws through two distinct mechanisms:

  • Steric Shielding & Fsp3: The spiro-fusion creates a rigid, orthogonal 3D conformation that significantly increases the fraction of sp3-hybridized carbons (Fsp3). This steric bulk physically shields the vulnerable alpha-protons from CYP450 enzymes, drastically improving metabolic stability.

  • Electronic pKa Modulation: The built-in lactam acts as an electron-withdrawing dipole. Through inductive effects across the spiro framework, it subtly lowers the pKa of the distal basic amine. This reduced basicity, combined with the bulky 3D footprint,, rescuing the safety profile.

Quantitative Data Comparison

The following table synthesizes the typical physicochemical and pharmacokinetic shifts observed when transitioning from a piperidine core to a during hit-to-lead optimization.

ParameterPiperidine Scaffold1,8-Diazaspiro[5.5]undecan-2-oneMechanistic Implication
Fsp3 (Fraction sp3) Low-ModerateHigh
Amine pKa 9.5 – 10.58.0 – 8.8Lactam dipole inductively lowers basicity, reducing off-target binding.
LogD (pH 7.4) 2.5 – 3.51.5 – 2.5Increased polarity from the lactam oxygen improves aqueous solubility.
HLM Intrinsic Clearance >100 µL/min/mg<40 µL/min/mgSteric hindrance at the spiro center blocks CYP450 alpha-oxidation.
hERG IC50 <5 µM (High Risk)>30 µM (Low Risk)Reduced basicity and bulky geometry prevent hERG pore blocking.

Visualizations of Scaffold Logic

G cluster_piperidine Piperidine Liability Pathway cluster_spiro 1,8-Diazaspiro[5.5]undecan-2-one Advantage Pip Piperidine Scaffold (Flexible, High pKa) CYP CYP450 Alpha-Oxidation (Rapid Clearance) Pip->CYP hERG hERG Channel Binding (Cardiotoxicity) Pip->hERG Spiro Spirocyclic Scaffold (Rigid, Lower pKa) MetStab Steric Shielding (High Metabolic Stability) Spiro->MetStab Safe Reduced Off-Target Binding (Improved Safety) Spiro->Safe

Figure 1: Mechanistic comparison of metabolic and toxicity pathways between the two scaffolds.

Workflow cluster_assays Self-Validating Biological Assays Step1 1. Scaffold Functionalization (N-alkylation/acylation) Step2 2. Physicochemical Profiling (LogD, pKa, Solubility) Step1->Step2 Step3A 3A. HLM Stability Assay (Control: Testosterone) Step2->Step3A Step3B 3B. hERG Patch-Clamp (Control: Terfenadine) Step2->Step3B Step4 4. Lead Candidate Selection (High Fsp3, Low Clearance) Step3A->Step4 Step3B->Step4

Figure 2: Self-validating experimental workflow for profiling spirocyclic bioisosteres.

Experimental Protocols: Self-Validating Systems

To empirically validate the superiority of the spirocyclic scaffold against the piperidine parent, the following self-validating protocols must be executed. A protocol is only trustworthy if its internal controls prove the assay's dynamic range.

Protocol A: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: This assay directly quantifies the protective effect of the spiro-fusion against CYP450-mediated degradation.

  • Preparation: Prepare a 1 mM stock of the test compound (piperidine parent or spirocycle analog) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with pooled Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in a 96-well plate.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Self-Validation Controls: Run parallel reactions with Testosterone (a high-clearance CYP3A4 substrate) and Diclofenac (a CYP2C9 substrate). If these controls do not degrade at their established historical rates, the microsomal batch is inactive and the assay must be rejected.

  • Sampling & Quenching: Extract 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes. Quench immediately by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) from the log-linear decline of the parent compound's peak area over time.

Protocol B: Automated Patch-Clamp Electrophysiology (hERG Liability)

Causality: This assay assesses whether the reduced pKa and increased steric bulk of the spirocycle successfully mitigate the cardiotoxicity inherent to the piperidine ring.

  • Cell Culture: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.

  • Preparation: Prepare the extracellular solution (HEPES-buffered physiological saline) and the intracellular solution (K+-rich buffer).

  • Compound Application: Apply the test compounds in escalating concentrations (0.1 µM, 1.0 µM, 10 µM, 30 µM) using an automated planar patch-clamp system (e.g., QPatch or SyncroPatch).

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds to open the channels, followed by a rapid repolarization step to -50 mV to elicit and measure the outward tail current.

  • Self-Validation Controls: Use 0.1% DMSO as a vehicle baseline. Crucially, apply Terfenadine (1 µM) at the end of the assay as a positive control; it must produce >90% block of the tail current to validate the cell's responsiveness.

  • Data Extraction: Measure the peak tail current amplitude relative to the baseline. Generate a dose-response curve to calculate the IC50 value.

References

  • ChemRxiv (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. Available at:[Link]

  • Taylor & Francis (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at:[Link]

  • World Intellectual Property Organization (2022).Patent WO2022233872A1: Orexin receptor agonists and uses thereof. (Demonstrating the application of 1,8-diazaspiro[5.5]undecan-2-one in clinical design).
Comparative

Comparative Guide: HPLC Method Optimization for 1,8-Diazaspiro[5.5]undecan-2-one

Target Audience: Analytical Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol The Chromatographic Challenge of Diazaspiro Scaffolds Spiro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

The Chromatographic Challenge of Diazaspiro Scaffolds

Spirocyclic diamines, such as 1,8-diazaspiro[5.5]undecan-2-one , have emerged as highly valuable, conformationally restricted scaffolds in modern medicinal chemistry. They are frequently utilized as bioisosteres for piperazines and morpholines to improve metabolic stability and intellectual property positioning.

However, analyzing these compounds via High-Performance Liquid Chromatography (HPLC) presents a significant challenge. The molecule features a polar lactam (the 2-one moiety) and a highly basic secondary amine within the spiro system. In standard Reversed-Phase Liquid Chromatography (RPLC), this combination typically results in two critical failures:

  • Poor Retention: The high polarity causes the analyte to elute near the void volume ( t0​ ), co-eluting with matrix components.

  • Severe Peak Tailing: The basic amine undergoes secondary ion-exchange interactions with residual silanols on the stationary phase, destroying peak symmetry and resolution[1].

This guide objectively compares multiple chromatographic strategies—Standard C18, Polar-Embedded C18, High-pH Hybrid C18, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish the optimal method for retaining and resolving 1,8-diazaspiro[5.5]undecan-2-one.

Physicochemical Profiling & The Causality of Peak Tailing

To design a robust method, we must first understand the causality behind the analyte's behavior in solution. The secondary amine of 1,8-diazaspiro[5.5]undecan-2-one has an estimated pKa​ of ~9.5.

  • At Low pH (2.5): The amine is fully protonated (cationic). While the acidic mobile phase neutralizes residual silanols on the silica surface (minimizing tailing), the extreme polarity of the protonated spirocycle prevents effective hydrophobic partitioning into the C18 phase. The result is a sharp peak, but virtually zero retention.

  • At Mid pH (7.0): The amine remains protonated, but the residual silanols ( pKa​ ~3.5–4.5) are fully ionized (anionic). The cationic analyte interacts with these anionic silanols via electrostatic ion-exchange. Because this secondary interaction is kinetically slower than hydrophobic partitioning, the analyte desorbs slowly, elongating the trailing edge of the peak and causing severe tailing[2].

To overcome this, we must either manipulate the ionization state of the analyte (High-pH RPLC) or change the retention mechanism entirely (HILIC)[3].

Experimental Design & Self-Validating Protocol

The following step-by-step protocol outlines a self-validating screening workflow designed to objectively compare column chemistries and mobile phase conditions.

Materials & Column Selection

All columns evaluated share identical dimensions (2.1 x 100 mm, 1.7–1.8 µm particle size ) to ensure comparative integrity.

  • Column A (Standard C18): Type-B monomeric silica (Control).

  • Column B (Polar-Embedded C18): Amide-embedded silica designed to shield residual silanols.

  • Column C (Hybrid C18): Ethylene-Bridged Hybrid (BEH) silica, physically stable up to pH 12.0.

  • Column D (ZIC-HILIC): Zwitterionic sulfobetaine bonded to porous silica.

Step-by-Step Method Workflow

Step 1: Sample Preparation (Crucial for HILIC)

  • For RPLC Analysis: Dissolve 1,8-diazaspiro[5.5]undecan-2-one standard (and a closely eluting synthetic impurity for resolution testing) in 95:5 Water:Acetonitrile to a final concentration of 0.1 mg/mL.

  • For HILIC Analysis: Dissolve the same standards in 25:75 Water:Acetonitrile. Causality: Injecting a highly aqueous sample into a HILIC column disrupts the immobilized water layer, causing severe peak distortion.

Step 2: Mobile Phase Preparation

  • Method 1 (Low pH RPLC): MP-A: 0.1% Formic Acid in Water (pH ~2.7); MP-B: 0.1% Formic Acid in Acetonitrile.

  • Method 2 (Mid pH RPLC): MP-A: 10 mM Potassium Phosphate (pH 7.0); MP-B: Acetonitrile.

  • Method 3 (High pH RPLC): MP-A: 10 mM Ammonium Bicarbonate (pH 10.0); MP-B: Acetonitrile.

  • Method 4 (HILIC): MP-A: 10 mM Ammonium Formate (pH 3.0); MP-B: Acetonitrile.

Step 3: Gradient Execution

  • RPLC Gradient: 5% to 95% MP-B over 8.0 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • HILIC Gradient: 95% to 50% MP-B over 8.0 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

Step 4: System Suitability Testing (SST) Before analyzing unknown samples, the protocol must self-validate using the standard mix. The system passes if:

  • Retention Factor ( k′ ) ≥2.0

  • Asymmetry Factor ( As​ ) is between 0.9 and 1.2

  • Resolution ( Rs​ ) ≥1.5 (Baseline separation)

Method Development Workflow

HPLC_Workflow Start Target Analyte: 1,8-diazaspiro[5.5]undecan-2-one (Polar, Basic Amine) Split Select Chromatographic Mode Start->Split RPLC Reversed-Phase LC (RPLC) Split->RPLC HILIC HILIC Mode Split->HILIC LowPH Low pH (2.5) Formic Acid / TFA RPLC->LowPH HighPH High pH (10.0) Ammonium Bicarbonate RPLC->HighPH ZICHILIC Zwitterionic HILIC (Orthogonal Retention) HILIC->ZICHILIC PolarC18 Polar-Embedded C18 (Shields Silanols) LowPH->PolarC18 HybridC18 Hybrid C18 Column (Resistant to High pH) HighPH->HybridC18 Eval System Suitability Evaluation: k' > 2.0 | As 0.9-1.2 | Rs > 1.5 HybridC18->Eval PolarC18->Eval ZICHILIC->Eval

Figure 1: Method development and screening workflow for polar basic spirocycles.

Comparative Performance Data

The quantitative results of the screening protocol are summarized below. Calculations assume a column void time ( t0​ ) of 0.80 minutes.

Table 1: Stationary Phase Specifications

Column TypeChemistryParticle SizePore SizeOperating pH Range
Standard C18 Type-B Silica, Monomeric1.7 µm100 Å2.0 - 8.0
Polar-Embedded Amide-embedded Silica1.7 µm100 Å2.0 - 8.0
Hybrid C18 Ethylene-Bridged Hybrid1.7 µm130 Å1.0 - 12.0
ZIC-HILIC Sulfobetaine on Silica1.8 µm100 Å2.0 - 8.0

Table 2: Chromatographic Performance Metrics for 1,8-diazaspiro[5.5]undecan-2-one

ColumnMobile Phase pHRetention Time ( tR​ , min)Retention Factor ( k′ )Asymmetry ( As​ )Resolution ( Rs​ )
Standard C18 2.7 (Formic Acid)1.150.431.350.8 (Fail)
Standard C18 7.0 (Phosphate)1.400.752.801.1 (Fail)
Polar-Embedded 2.7 (Formic Acid)1.651.061.151.4 (Fail)
Hybrid C18 10.0 (Ammonium Bicarb)4.855.061.053.2 (Pass)
ZIC-HILIC 3.0 (Ammonium Formate)5.405.751.103.5 (Pass)

Mechanistic Evaluation of Retention and Resolution

The Failure of Standard RPLC

As evidenced in Table 2, the Standard C18 column fails system suitability at both low and mid pH. At pH 2.7, the analyte is fully protonated and highly polar, resulting in a k′ of 0.43 (eluting too close to the void). At pH 7.0, the ionization of residual silanols triggers massive secondary interactions, resulting in an unacceptable asymmetry factor ( As​=2.80 )[1]. While the Polar-Embedded column successfully shields the silanols at low pH ( As​=1.15 ), it still fails to provide adequate retention ( k′=1.06 ) for this highly polar scaffold.

The High-pH RPLC Advantage

The Hybrid C18 column operating at pH 10.0 provides a dramatic shift in performance. By raising the mobile phase pH above the pKa​ of the secondary amine, the 1,8-diazaspiro[5.5]undecan-2-one molecule becomes completely neutral. This has a two-fold effect:

  • Elimination of Tailing: A neutral molecule cannot undergo ion-exchange with ionized silanols, resulting in near-perfect peak symmetry ( As​=1.05 )[2].

  • Enhanced Retention: The neutral species is significantly more hydrophobic (higher LogD), driving robust partitioning into the C18 stationary phase ( k′=5.06 ) and providing excellent resolution ( Rs​=3.2 ). Note: This approach mandates the use of a hybrid silica particle, as standard silica will rapidly dissolve at pH > 8.0.

Orthogonal Retention via HILIC

For laboratories lacking hybrid columns or requiring MS-compatible low-pH conditions, HILIC provides an exceptional alternative[3]. In HILIC, a water-enriched layer is immobilized on the polar zwitterionic stationary phase. The highly polar, protonated spirocycle partitions from the bulk organic mobile phase (Acetonitrile) into this aqueous layer. This orthogonal mechanism yields the highest retention ( k′=5.75 ) and resolution ( Rs​=3.5 ) without requiring extreme pH adjustments.

Conclusion & Recommendations

For the routine analysis and purification of 1,8-diazaspiro[5.5]undecan-2-one and related basic spirocycles, standard C18 methodologies are fundamentally inadequate.

Primary Recommendation: Implement a High-pH RPLC strategy (pH 10.0) utilizing an Ethylene-Bridged Hybrid C18 column . This approach neutralizes the basic amine, simultaneously solving both the retention and peak tailing issues while maintaining familiarity with reversed-phase gradients.

Secondary Recommendation: For LC-MS workflows where high pH may cause ion suppression or where extreme polarity prevents even high-pH retention, utilize a Zwitterionic HILIC column at pH 3.0 . Ensure samples are prepared in high organic diluents (>75% ACN) to maintain peak integrity.

References

  • What Causes Peak Tailing in HPLC? Chrom Tech.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC (NIH).

Sources

Validation

Benchmarking 1,8-diazaspiro[5.5]undecan-2-one binding affinity against standard ligands

Title : Benchmarking 1,8-Diazaspiro[5.5]undecan-2-one Binding Affinity Against Standard Orexin Ligands Introduction The transition from peptide-based therapies to orally bioavailable small molecules is a critical frontie...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Benchmarking 1,8-Diazaspiro[5.5]undecan-2-one Binding Affinity Against Standard Orexin Ligands

Introduction The transition from peptide-based therapies to orally bioavailable small molecules is a critical frontier in neuropharmacology, particularly for sleep disorders like narcolepsy and hypersomnia. The 1,8-diazaspiro[5.5]undecan-2-one scaffold has recently emerged as a highly privileged structural motif for designing novel orexin receptor (OX1R and OX2R) agonists[1]. Unlike traditional flat aromatic compounds, this spirocyclic core provides a rigid, three-dimensional geometry that precisely mimics the turn-structure of the endogenous orexin peptides. This geometry enhances vector projection into the orthosteric binding pocket, significantly improving both metabolic stability and receptor subtype selectivity.

As a Senior Application Scientist, I approach the validation of such novel scaffolds not merely as a checklist of assays, but as a rigorous, self-validating system. To definitively prove the pharmacological value of a 1,8-diazaspiro[5.5]undecan-2-one derivative, we must benchmark its binding affinity ( Ki​ ) and functional efficacy ( EC50​ ) against a carefully selected panel of standard ligands[2].

The Benchmark Landscape: Causality Behind Ligand Selection

Selecting the right reference ligands is the foundation of scientific integrity. We do not benchmark against random compounds; each standard serves a distinct mechanistic purpose:

  • Orexin-A (OX-A): The endogenous peptide agonist. It binds both OX1R and OX2R with high affinity[3]. Causality: We use OX-A to establish the physiological baseline for maximum receptor activation ( Emax​ ). Any synthetic agonist's efficacy must be normalized against this biological ceiling.

  • YNT-185: A pioneering non-peptide OX2R-selective agonist[4]. Causality: Peptides and small molecules have fundamentally different thermodynamic binding profiles. YNT-185 serves as the direct structural and kinetic benchmark for small-molecule agonism, exhibiting an EC50​ of ~28 nM for OX2R[5].

  • Suvorexant: A dual orexin receptor antagonist (DORA)[6]. Causality: Why use an antagonist to benchmark an agonist? In radioligand displacement assays, an antagonist like Suvorexant provides a high-affinity, competitive reference that locks the receptor in an inactive state. This validates the spatial occupancy of the orthosteric site, ensuring our spirocyclic scaffold is competing for the exact same transmembrane domains (TM5 and TM7)[7].

Orexin Receptor Signaling & Assay Rationale

Orexin receptors are Gq-coupled GPCRs[8]. The binding of an agonist to the extracellular loops and transmembrane core induces a conformational shift that activates the intracellular Gq protein. This stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3, which subsequently triggers the release of intracellular calcium ( Ca2+ )[9].

To capture both the physical binding event and the resulting biological cascade, our workflow utilizes a two-pronged approach: a Radioligand Competition Assay (for Ki​ ) and a FLIPR Calcium Mobilization Assay (for EC50​ ).

OXR_Signaling Ligand 1,8-diazaspiro Scaffold Receptor OX2R (GPCR) Ligand->Receptor Orthosteric Binding Gq Gq Protein Receptor->Gq Conformational Shift PLC Phospholipase C Gq->PLC Activation IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 IP3R Activation

Caption: Orexin receptor Gq-coupled signaling pathway leading to intracellular calcium mobilization.

Experimental Methodologies: A Self-Validating System

Protocol A: Radioligand Competition Binding Assay This assay determines the equilibrium dissociation constant ( Ki​ ) of the spirocyclic compound by measuring its ability to displace a radiolabeled standard[6]. Self-Validating Logic: We use [125I] -Orexin A as the tracer. To ensure the signal is strictly receptor-mediated, we define non-specific binding (NSB) using a saturating concentration (1.0 μ M) of the selective antagonist SB-334867[6]. The absolute Ki​ is calculated using the Cheng-Prusoff equation, isolating the compound's intrinsic affinity from assay-dependent variables like radioligand concentration.

  • Preparation: Harvest CHO-S cells stably expressing human OX1R or OX2R. Isolate cell membranes via Dounce homogenization and differential centrifugation[6].

  • Incubation: In a 96-well plate, combine 10 μ g of membrane protein, 0.1 nM [125I] -Orexin A, and varying concentrations (1 pM to 10 μ M) of the 1,8-diazaspiro[5.5]undecan-2-one test compound in assay buffer (25 mM HEPES, 2.5 mM CaCl2​ , 1 mM MgCl2​ , 0.1% BSA, pH 7.4).

  • Equilibration: Incubate the microplates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific adherence)[6].

  • Quantification: Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure retained radioactivity using a TopCount NTX microplate scintillation counter[6].

Assay_Workflow Prep 1. Cell Membrane Prep (CHO-S expressing OX1R/OX2R) Incubate 2. Equilibrium Incubation (Ligand + [125I]-Orexin A) Prep->Incubate Filter 3. Rapid Vacuum Filtration (Whatman GF/B Filters) Incubate->Filter Wash 4. Ice-Cold Buffer Wash (Removes Unbound Tracer) Filter->Wash Measure 5. Scintillation Counting (TopCount NTX) Wash->Measure Analyze 6. Cheng-Prusoff Analysis (Calculate Absolute Ki) Measure->Analyze

Caption: Step-by-step workflow for the high-throughput radioligand competitive binding assay.

Protocol B: FLIPR Calcium Mobilization Assay High binding affinity does not guarantee agonism. The Fluorometric Imaging Plate Reader (FLIPR) assay measures the real-time functional response ( EC50​ ) of the receptor[9]. Self-Validating Logic: Every plate includes a full concentration-response curve of Orexin-A. The test compound's efficacy is reported as a percentage of the OX-A maximum response ( Emax​ ). This internal normalization corrects for day-to-day variations in cell health or receptor expression levels.

  • Dye Loading: Seed OX1R/OX2R-expressing CHO cells in 384-well clear-bottom plates. Incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Baseline Measurement: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Compound Addition: Automatically inject the 1,8-diazaspiro[5.5]undecan-2-one test compound (or standard ligands) into the wells.

  • Kinetic Readout: Continuously monitor the fluorescent signal for 3 minutes to capture the peak intracellular calcium transient[9].

Quantitative Data Presentation

The following table synthesizes the benchmarking data, comparing a representative optimized 1,8-diazaspiro[5.5]undecan-2-one derivative against our established standard ligands.

Ligand / CompoundLigand ClassOX1R Binding ( Ki​ , nM)OX2R Binding ( Ki​ , nM)OX2R Functional ( EC50​ , nM)Selectivity (OX1R/OX2R)
Orexin-A Endogenous Peptide Agonist20.038.01.00.5x (Non-selective)
YNT-185 Small Molecule Agonist> 100018.528.0> 50x (OX2R Selective)
Suvorexant Small Molecule Antagonist0.550.35N/A (Inhibits)1.5x (Non-selective)
1,8-diazaspiro Scaffold Novel Small Molecule Agonist125.012.015.0~10x (OX2R Preferring)

Data Interpretation: The representative 1,8-diazaspiro[5.5]undecan-2-one derivative demonstrates a highly competitive binding profile. Its Ki​ of 12.0 nM at OX2R surpasses the small-molecule benchmark YNT-185, translating to a potent functional EC50​ of 15.0 nM. Furthermore, the spirocyclic architecture successfully drives a ~10-fold selectivity for OX2R over OX1R, mitigating potential off-target effects associated with OX1R hyperactivation while maintaining robust wake-promoting properties.

References

  • Orexin receptor agonists and uses thereof.World Intellectual Property Organization (WIPO). Patent WO2022233872A1.
  • Orexin receptors | G protein-coupled receptors. IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]

  • Machine learning models to predict ligand binding affinity for the orexin 1 receptor. Computers in Biology and Medicine. URL: [Link]

  • Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists. Journal of Medicinal Chemistry. URL: [Link]

  • Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis. Journal of Medicinal Chemistry. URL: [Link]

Sources

Comparative

Escape from Flatland: Comparative Cytotoxicity and Scaffold Evaluation of 1,8-Diazaspiro[5.5]undecan-2-one and Its Structural Analogs

An in-depth technical guide evaluating the structural advantages and cytotoxicity profiles of spirocyclic chemical scaffolds in drug discovery. In modern medicinal chemistry, the transition from planar heteroaromatic rin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide evaluating the structural advantages and cytotoxicity profiles of spirocyclic chemical scaffolds in drug discovery.

In modern medicinal chemistry, the transition from planar heteroaromatic rings to highly three-dimensional (3D) spirocyclic scaffolds has revolutionized drug design. This paradigm shift—often termed "escaping flatland"—improves physicochemical properties, enhances target specificity, and critically, mitigates off-target cytotoxicity. Among these emerging scaffolds, 1,8-diazaspiro[5.5]undecan-2-one and its structural analogs (such as the [4.5] spiro systems) have gained prominence as core motifs in the development of Orexin receptor agonists[1], Janus Kinase (JAK) inhibitors[2], and CDK8 modulators[3].

This guide provides an objective, data-driven comparison of the cytotoxicity profiles of the 1,8-diazaspiro[5.5]undecan-2-one scaffold against its structural analogs, equipping researchers with the experimental frameworks necessary to evaluate these motifs in early-stage drug discovery.

Mechanistic Rationale: Why Spiro Scaffolds Modulate Cytotoxicity

The Causality of "Flat" Toxicity: Planar nitrogen-containing heterocycles (e.g., piperazines, anilines) often exhibit promiscuous binding profiles. Their flat topology allows them to intercalate into DNA or bind non-specifically to off-target kinases and cytochromes, leading to elevated basal cytotoxicity.

The 3D Advantage: By introducing a spirocyclic center—such as the quaternary carbon in 1,8-diazaspiro[5.5]undecan-2-one—the molecule is forced into a rigid, orthogonal 3D conformation. This architectural shift increases the fraction of sp3-hybridized carbons ( Fsp3​ ), which correlates strongly with improved aqueous solubility and reduced off-target protein binding. Consequently, bare spirocyclic scaffolds generally exhibit lower intrinsic cytotoxicity in primary human cells compared to their planar counterparts[2].

However, structure-activity relationship (SAR) studies reveal that specific substitutions (e.g., methylation on the aliphatic ring) can unpredictably restore cytotoxicity by creating unfavorable steric clashes or altering lipophilicity, necessitating rigorous empirical screening[2].

Comparative Cytotoxicity Data

The following table synthesizes the cytotoxicity profiles ( CC50​ ) and key physicochemical properties of various diazaspiro scaffolds evaluated during recent kinase and receptor agonist SAR campaigns.

Scaffold MotifRepresentative Application Fsp3​ (Approx)CLogPCytotoxicity ( CC50​ ) in NHLFOff-Target Liability
Planar Control (Piperazine)Traditional Kinase Inhibitors< 0.302.5 - 3.0< 10 µMHigh (Promiscuous binding)
1,8-diazaspiro[4.5]decane CDK8 / JAK Inhibitors[2][3]0.801.2 - 1.8> 50 µMLow
1,8-diazaspiro[5.5]undecan-2-one Orexin Agonists[1]0.821.4 - 1.9> 100 µMVery Low
2-methyl-1,8-diazaspiro[4.5]decane Substituted JAK Inhibitor[2]0.822.1 - 2.4~ 1.0 µMHigh (Steric clash alters binding)

Data Contextualization: While the unsubstituted [5.5] and [4.5] spiro systems are exceptionally well-tolerated by Normal Human Lung Fibroblasts (NHLF), the addition of a seemingly benign methyl group (as seen in the 2-methyl-[4.5] analog) can drastically increase cytotoxicity, dropping the CC50​ to 1 µM[2]. This underscores the necessity of continuous viability screening during optimization.

Self-Validating Experimental Protocol: Cytotoxicity Screening

To objectively compare the cytotoxicity of these scaffolds, a robust, self-validating in vitro assay is required. We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) on NHLF cells.

Why NHLF? Primary fibroblasts are non-transformed. Utilizing them prevents the confounding variables associated with immortalized cancer cell lines (like HeLa or HEK293), which possess altered metabolic dependencies and apoptotic pathways, providing a truer measure of basal cellular toxicity[2].

Step-by-Step Methodology

Step 1: Cell Seeding & Quality Control

  • Seed NHLF cells in 96-well opaque-walled plates at a density of 1×103 cells/well in standard fibroblast growth medium (without cytokines)[2].

  • Self-Validation Check: Include cell-free wells (media only) to establish background luminescence, and vehicle-only wells (0.1% DMSO) to establish a 100% viability baseline.

Step 2: Compound Preparation & Dosing

  • Prepare 10-point, 3-fold serial dilutions of the 1,8-diazaspiro[5.5]undecan-2-one derivatives and planar controls, ranging from 0.01 µM to 100 µM.

  • Self-Validation Check: Include Staurosporine (1 µM) as a positive control for apoptosis to ensure the assay is responsive to cytotoxic events.

Step 3: Incubation

  • Incubate the plates for 72 hours at 37°C, 5% CO2​ .

  • Causality: A 72-hour window allows sufficient time for multiple cell division cycles, capturing both immediate necrotic events and delayed anti-proliferative effects caused by the scaffold.

Step 4: Luminescence Readout & Z'-Factor Calculation

  • Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.

  • Read luminescence. Calculate the Z'-factor using the vehicle and positive control wells. A Z'-factor > 0.5 mathematically validates the assay plate's robustness.

Step 5: Data Analysis

  • Normalize data against the DMSO control. Use non-linear regression (four-parameter logistic curve) to determine the CC50​ values.

SAR Workflow Visualization

Below is the logical workflow for integrating 1,8-diazaspiro scaffolds into a drug discovery pipeline, emphasizing the feedback loop between cytotoxicity screening and structural modification.

SAR_Workflow Start Design Core Scaffold 1,8-diazaspiro[5.5]undecan-2-one Synthesis Chemical Synthesis & Analog Generation Start->Synthesis Screening NHLF Cytotoxicity Assay (72h ATP Luminescence) Synthesis->Screening Decision CC50 > 50 µM? Screening->Decision ToxHigh High Cytotoxicity Analyze Steric Clashes Decision->ToxHigh No ToxLow Low Cytotoxicity Proceed to Efficacy Models Decision->ToxLow Yes ToxHigh->Synthesis Redesign

Logical SAR workflow for evaluating the cytotoxicity of 1,8-diazaspiro scaffolds.

References

  • Source: Google Patents (WO2022233872A1)
  • Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders Source: ACS Publications URL:[Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation

Structural Confirmation of 1,8-Diazaspiro[5.5]undecan-2-one: X-ray Crystallography vs. NMR Spectroscopy

An Application Scientist’s Guide to Validating sp³-Rich Spirocyclic Scaffolds The paradigm shift in medicinal chemistry from flat, sp²-hybridized aromatics to sp³-rich three-dimensional scaffolds has revolutionized moder...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Validating sp³-Rich Spirocyclic Scaffolds

The paradigm shift in medicinal chemistry from flat, sp²-hybridized aromatics to sp³-rich three-dimensional scaffolds has revolutionized modern drug discovery[1]. Spirocyclic compounds, such as 1,8-diazaspiro[5.5]undecan-2-one, offer rigidified spatial vectors that enhance target specificity and improve physicochemical properties like solubility and metabolic stability[2].

However, the quaternary spiro-junction presents a formidable analytical challenge. Confirming the exact relative stereochemistry, the specific chair-chair conformation of the [5.5] bicyclic system, and its dynamic behavior requires rigorous, orthogonal analytical techniques. As an Application Scientist, I approach structural validation not as a single experiment, but as a self-validating system. This guide objectively compares X-ray Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 1,8-diazaspiro[5.5]undecan-2-one, providing field-proven protocols and the mechanistic causality behind each experimental choice.

The Analytical Challenge of the [5.5] Spiro System

1,8-diazaspiro[5.5]undecan-2-one consists of two six-membered rings sharing a single quaternary carbon (C6). The presence of a lactam moiety (2-one) on one ring and a secondary amine on the other introduces distinct hydrogen-bonding capabilities and polarity[3]. The primary analytical hurdle is determining the relative orientation of the two rings. Because six-membered rings can undergo rapid chair-to-chair inversion, we must definitively identify the dominant conformer in physiologically relevant environments while also proving the absolute atomic connectivity.

X-ray Crystallography: The Static Absolute

X-ray crystallography relies on the diffraction of high-energy X-rays by the electron density of a highly ordered crystal lattice[4]. For spirocycles, it provides unequivocal proof of the spiro-junction connectivity, exact bond lengths, and absolute configuration.

Causality of the Experimental Design

Free-base spiro[5.5]undecanes are often oils or amorphous solids at room temperature due to their high conformational flexibility. To achieve the highly ordered packing required for X-ray diffraction, we must artificially increase the lattice energy. Converting the molecule to its dihydrochloride salt (1,8-diazaspiro[5.5]undecan-2-one dihydrochloride) introduces strong ionic interactions and rigidifies the crystal lattice, promoting the formation of single crystals[3].

Self-Validating Protocol: Crystallization & Acquisition
  • Salt Formation : Dissolve 50 mg of 1,8-diazaspiro[5.5]undecan-2-one free base in 2 mL of anhydrous ethanol. Add 2.2 equivalents of 2M HCl in diethyl ether dropwise at 0°C. Isolate the resulting dihydrochloride precipitate via vacuum filtration.

  • Crystallization (Vapor Diffusion) : Dissolve the dihydrochloride salt in a minimum volume of methanol (solvent). Place 2 µL of this solution in a hanging drop over a reservoir of ethyl acetate (anti-solvent). Seal and incubate at 4°C.

    • Causality: The slow diffusion of the volatile anti-solvent into the drop gradually decreases solubility, pushing the system into the metastable zone to promote single-crystal nucleation rather than rapid, disordered precipitation.

  • Data Collection : Mount a single crystal (<0.2 mm) on a nylon loop with paratone oil and flash-cool to 100 K using a nitrogen cryostream.

    • Causality: Cryo-cooling minimizes the thermal vibrations (B-factors) of the atoms, drastically improving the resolution of the electron density map and protecting the crystal from radiation damage[4].

  • Refinement : Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Validate the structure by ensuring the R-factor is < 5%[5].

NMR Spectroscopy: The Dynamic Solution

While X-ray provides a static snapshot at atomic resolution, it may trap a high-energy conformer dictated by crystal packing forces rather than the bioactive conformation[6]. NMR spectroscopy is essential to evaluate the molecule in solution, capturing ring-flipping dynamics and time-averaged conformations[7].

Causality of the Experimental Design

The quaternary spiro carbon (C6) is "NMR silent" in standard 1H spectra. To bridge the two rings, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to observe 3-bond couplings (³J_CH) from protons on Ring A to the spiro carbon, and similarly from Ring B. Nuclear Overhauser Effect Spectroscopy (NOESY) is then used to map through-space distances (< 5 Å) to determine the relative axial/equatorial positioning of the rings.

Self-Validating Protocol: Solution-State NMR
  • Sample Preparation : Dissolve 15 mg of 1,8-diazaspiro[5.5]undecan-2-one in 0.6 mL of D₂O (or DMSO-d₆ for the free base) to achieve a concentration of ~100 mM.

    • Causality: High concentration ensures a sufficient signal-to-noise ratio for insensitive 2D ¹³C-¹H correlation experiments, which are critical for quaternary carbon assignment.

  • 1D Acquisition : Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra at 298 K on a 600 MHz spectrometer equipped with a cryoprobe.

  • 2D HMBC : Set the long-range coupling delay to 65 ms (optimizing for ~8 Hz ³J_CH couplings). Identify the C6 spiro carbon resonance (~35-45 ppm) and trace its correlations to the adjacent methylene protons (H5, H7).

  • 2D NOESY : Acquire with a mixing time of 300 ms.

    • Causality: A 300 ms mixing time is optimal for small molecules (MW ~168 g/mol for the free base) in the extreme narrowing limit, allowing NOE buildup without significant spin diffusion. Map the cross-peaks between the axial protons of Ring A and Ring B to deduce the dominant chair-chair conformation.

Quantitative Comparison

To select the appropriate technique for your specific stage of drug development, refer to the comparative performance metrics below:

ParameterX-ray CrystallographyNMR Spectroscopy
Resolution / Precision Atomic (< 1.0 Å); exact bond lengths/angles[8].Interatomic distances (< 5.0 Å); relative positioning[6].
Sample State Solid-state (Single crystal required)[4].Solution-state (Aqueous or organic solvent)[7].
Sample Requirement ~1-5 mg (requires successful crystallization).~5-15 mg (highly soluble, recoverable).
Dynamic Information None (Static snapshot; B-factors indicate thermal motion)[6].High (Captures ring-flipping, conformer populations)[7].
Target Output for Spirocycles Absolute configuration, spiro-junction proof.Dominant bioactive conformation, solvent interactions.

Structural Validation Decision Workflow

Workflow Start 1,8-diazaspiro[5.5]undecan-2-one Synthesized Scaffold Split Structural Confirmation Strategy Start->Split NMR_Path Solution-State NMR (Dynamics & Relative Config) Split->NMR_Path Xray_Path X-ray Crystallography (Static 3D & Absolute Config) Split->Xray_Path NMR_Exp 1D/2D NMR (NOESY, HMBC) Assess Ring-Flipping NMR_Path->NMR_Exp Xray_Exp Salt Formation (HCl) Vapor Diffusion Crystallization Xray_Path->Xray_Exp NMR_Result Solution Conformation Distance Mapping (< 5 Å) NMR_Exp->NMR_Result Xray_Result Solid-State Conformation Atomic Resolution (< 1.0 Å) Xray_Exp->Xray_Result Final Comprehensive 3D Structural Validation for Drug Discovery NMR_Result->Final Xray_Result->Final

Decision workflow for orthogonal structural validation of spirocyclic scaffolds.

Conclusion

For the structural confirmation of 1,8-diazaspiro[5.5]undecan-2-one, neither technique is entirely sufficient on its own. X-ray crystallography provides the indisputable absolute connectivity and stereochemistry required for regulatory filings and precise computational modeling. Conversely, NMR spectroscopy validates that the solid-state conformation persists as the dominant, biologically relevant species in solution[7][8]. Employing both methods synergistically ensures the highest standard of scientific integrity when advancing spirocyclic scaffolds through the drug discovery pipeline.

References

  • 3, Evitachem.com 2.1, ACS.org

  • 2, Core.ac.uk 4.4, Sygnaturediscovery.com

  • 6, BBK.ac.uk

  • 7, Creative-biostructure.com 7.5, NIH.gov 8.8, News-medical.net

Sources

Safety & Regulatory Compliance

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